Go 6983
Description
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJDLHGZUOMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274402 | |
| Record name | go 6983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-19-7 | |
| Record name | 2-(1-(3-Dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133053197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | go 6983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | -[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Go 6983
For Researchers, Scientists, and Drug Development Professionals
Go 6983 is a potent, cell-permeable, and reversible small molecule inhibitor widely utilized in cellular and pharmacological research. It is recognized for its broad-spectrum inhibitory activity against most isoforms of the Protein Kinase C (PKC) family, playing a crucial role in dissecting cellular signaling pathways. This document provides a comprehensive overview of its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of protein kinase C.[1][2] By targeting the ATP-binding site on the kinase domain, it effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades mediated by PKC.[3] Its broad-spectrum activity allows for the simultaneous inhibition of multiple PKC isoforms, making it a powerful tool for studying PKC-dependent cellular processes.
The inhibitor demonstrates high potency against conventional (cPKC) and novel (nPKC) isoforms, with slightly less potency towards atypical (aPKC) isoforms. Notably, this compound is largely ineffective against Protein Kinase Cμ (PKCμ, also known as Protein Kinase D or PKD), a property that allows researchers to differentiate PKCμ-mediated events from those controlled by other PKC isozymes.[1]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against a range of protein kinases, primarily focusing on the PKC family. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound for PKC Isoforms
| Kinase Target | PKC Isoform Class | IC50 Value (nM) |
|---|---|---|
| PKCα | Conventional | 7 |
| PKCβ | Conventional | 7 |
| PKCγ | Conventional | 6 |
| PKCδ | Novel | 10 |
| PKCζ | Atypical | 60 |
| PKCμ (PKD) | - | 20,000 |
Data compiled from multiple sources.[1][3][4][5][6]
Affected Signaling Pathways and Cellular Effects
PKC is a critical node in signal transduction, responding to signals such as growth factors and hormones that activate phospholipase C (PLC). PLC activation generates diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to PKC activation. By inhibiting PKC, this compound modulates numerous downstream events.
Caption: this compound competitively inhibits active PKC, blocking substrate phosphorylation.
Key cellular processes and effects modulated by this compound include:
-
Cardioprotection: It attenuates myocardial ischemia/reperfusion injury.[6][7][8] This is associated with reduced adherence and infiltration of polymorphonuclear leukocytes (PMNs) into the myocardium.[3][5][6]
-
Vasodilation: this compound inhibits intracellular Ca2+ accumulation, which contributes to its vasodilator properties.[3][7][8][9]
-
Anti-inflammatory Effects: The inhibitor significantly reduces the release of superoxide from leukocytes.[3][7][8]
Caption: Inhibitory profile of this compound across different PKC isoform classes.
Experimental Protocols
The characterization of this compound's inhibitory activity is typically performed using in vitro kinase assays. The following protocol provides a representative methodology for determining the IC50 value of an inhibitor against a specific PKC isoform.
Objective: To measure the concentration-dependent inhibition of a recombinant PKC isoform by this compound.
Materials:
-
Recombinant PKC enzyme (e.g., from Sf9 cell extracts)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol)
-
Cofactors: 4 mM MgCl2
-
Activators: Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (TPA)
-
Substrate (e.g., Syntide 2)
-
ATP solution (35 μM) containing [γ-32P]ATP (1 μCi)
-
Phosphocellulose paper
-
Wash solutions: Deionized water, Acetone
-
Scintillation counter
Workflow:
Caption: Workflow for an in vitro radiometric protein kinase assay.
Detailed Procedure:
-
Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. A control reaction with DMSO vehicle should be included.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl2, PS, TPA, the specific recombinant PKC isoenzyme, and the substrate peptide.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the reaction tubes and pre-incubate briefly.
-
Initiation: Start the phosphorylation reaction by adding the ATP solution containing [γ-32P]ATP. The total reaction volume is typically 100 μL.[10]
-
Incubation: Incubate the reaction mixture for 10 minutes at 30°C.[3][10]
-
Termination: Stop the reaction by spotting 50 μL of the mixture onto a 2x2 cm piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper.[3][10]
-
Washing: Wash the phosphocellulose paper three times with deionized water and twice with acetone to remove unincorporated [γ-32P]ATP.[3][10]
-
Quantification: Measure the radioactivity remaining on each paper using a liquid scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. G 6983 [sigmaaldrich.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 6. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellgs.com [cellgs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Go 6983: A Technical Guide to its Effects on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Mechanism of Action
This compound acts as an ATP-competitive inhibitor of several PKC isoforms, thereby preventing the phosphorylation of their downstream targets. This inhibition affects a multitude of cellular processes, making this compound a valuable tool for studying PKC-mediated signaling.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound varies across different PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy.
| PKC Isoform | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ (PKD1) | 20000 |
Biological Pathways and Cellular Processes Affected by this compound
This compound has been shown to impact a wide array of biological pathways, leading to diverse cellular outcomes.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. This compound's primary mechanism is the inhibition of this pathway.
Caption: General PKC signaling pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
This compound has been observed to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Inhibition of PKC by this compound can prevent the activation of IKK, a critical step in the canonical NF-κB pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Cardioprotection in Ischemia/Reperfusion Injury
This compound has demonstrated cardioprotective effects by attenuating ischemia/reperfusion injury.[1][2] This is achieved through the inhibition of PKC, which leads to a decrease in leukocyte superoxide release and an increase in endothelial nitric oxide production.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Protein Kinase C (PKC) Assay
This protocol is for determining the inhibitory activity of this compound on PKC isoforms.
Materials:
-
Recombinant human PKC isoforms
-
This compound
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA
-
Substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Stop solution: 75 mM phosphoric acid
Procedure:
-
Prepare a reaction mixture containing assay buffer, the specific PKC isoform, and the substrate peptide.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.
-
Wash the phosphocellulose paper three times with the stop solution.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blotting for PKC Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of PKC in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-PKC)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Stimulate the cells with a PKC activator (e.g., PMA) if necessary.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection reagent.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations or vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
References
Go 6983: A Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go 6983, a bisindolylmaleimide derivative, has emerged as a potent and widely utilized tool in cell signaling research. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its role as a broad-spectrum inhibitor of Protein Kinase C (PKC) isozymes. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its impact on cellular signaling pathways.
Discovery and Development
This compound, chemically known as 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, was first characterized as a potent PKC inhibitor in a 1996 study by Gschwendt et al.[1] This seminal work differentiated this compound from other staurosporine-derived compounds by its remarkable potency against a range of PKC isoforms, with the notable exception of PKCμ (now known as PKD1).[1] This selectivity profile established this compound as a valuable tool for dissecting the roles of conventional, novel, and atypical PKC isozymes in various cellular processes.
Initial screening of a library of bisindolylmaleimide compounds identified this compound as a highly effective inhibitor of PKC isozymes.[1] Subsequent in vitro kinase assays confirmed its potent, ATP-competitive mechanism of inhibition. The development of this compound provided researchers with a more selective tool compared to the broad-spectrum kinase inhibitor staurosporine, allowing for more targeted investigations into PKC-mediated signaling.
Mechanism of Action
This compound functions as a pan-PKC inhibitor, targeting the ATP-binding site of the kinase domain of most PKC isoforms.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals mediated by these kinases. The inhibitory activity of this compound has been quantified against a panel of PKC isozymes, demonstrating its broad-spectrum nature.
Quantitative Data
The inhibitory potency of this compound against various protein kinases is a critical aspect of its utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against different PKC isoforms.
| Kinase Isoform | IC50 (nM) |
| PKCα | 7[2][3][4] |
| PKCβ | 7[2][3][4] |
| PKCγ | 6[2][3][4] |
| PKCδ | 10[2][3][4] |
| PKCζ | 60[2][3] |
| PKCμ (PKD1) | 20,000[3][4] |
Table 1: Inhibitory activity (IC50) of this compound against various Protein Kinase C (PKC) isoforms.
Signaling Pathways
This compound primarily impacts signaling pathways regulated by Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is typically dependent on diacylglycerol (DAG), and for conventional isoforms, also on intracellular calcium levels.
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Caption: Canonical PKC signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Kinase Assay
This protocol is adapted from Gschwendt et al. (1996) and is designed to determine the inhibitory activity of this compound against specific PKC isoforms.[1]
Materials:
-
Recombinant PKC isozymes
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific PKC isozyme, and the substrate peptide.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
The following diagram outlines the workflow for the in vitro kinase assay.
Caption: In vitro kinase assay workflow.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol describes a colorimetric method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS into a formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Osteosarcoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of osteosarcoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Osteosarcoma cell line
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of osteosarcoma cells into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle) to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
This compound remains a cornerstone tool for researchers investigating PKC-mediated signaling. Its broad-spectrum inhibitory profile, coupled with its cell permeability, makes it suitable for a wide range of in vitro and in vivo applications. This technical guide provides a comprehensive resource for understanding and effectively utilizing this compound in a research setting. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SID 250136921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Go 6983: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinase C (PKC) isoforms, belonging to the bisindolylmaleimide class of compounds. Its ability to competitively block the ATP-binding site of various PKC isozymes has made it a valuable tool in dissecting PKC-mediated signaling pathways and a subject of interest in drug development for conditions where PKC activity is dysregulated. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its inhibitory profile, and its effects on key signaling cascades.
Chemical Structure and Core Pharmacophore
This compound, with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is characterized by a central maleimide ring flanked by two indole rings. This bisindolylmaleimide core is the fundamental pharmacophore responsible for its kinase inhibitory activity.
The planarity of the indolyl and maleimide rings allows for insertion into the ATP-binding pocket of the kinase domain. The nitrogen atoms of the indole rings and the carbonyl groups of the maleimide can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.
Structure-Activity Relationship of Bisindolylmaleimides
The SAR of bisindolylmaleimides, including this compound and its analogs, has been a subject of extensive research to enhance potency and selectivity.[1][2] Key structural features influencing the inhibitory activity include:
-
The Maleimide Ring: The dicarbonyl functionality is essential for high-affinity binding. Modifications to this ring generally lead to a significant loss of inhibitory activity.
-
The Indole Moieties: The indole rings contribute to the hydrophobic interactions within the ATP-binding pocket. Substitutions on the indole rings can modulate the potency and selectivity of the inhibitor.
-
The Linker and Terminal Groups: In this compound, one of the indole nitrogens is substituted with a dimethylaminopropyl group. This basic side chain enhances the solubility and cell permeability of the compound. Variations in the length and basicity of this alkylamino chain have been shown to impact the inhibitory profile. For instance, the presence of an aminoalkyl group on one of the indole nitrogens was found to confer high potency and selectivity for PKC over other kinases.[1]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against several PKC isoforms, with IC50 values in the nanomolar range for conventional and novel PKC isozymes.[3][4] Its selectivity profile is summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| PKCα | 7[3][4] |
| PKCβ | 7[3][4] |
| PKCγ | 6[3][4] |
| PKCδ | 10[3][4] |
| PKCζ | 60[3][4] |
| PKCμ (PKD) | 20000 |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Effects on Cellular Signaling Pathways
This compound's inhibition of PKC has profound effects on various downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
MAPK Pathway
The role of PKC in the MAPK pathway is complex and can be isoform and cell-type dependent. This compound has been shown to modulate MAPK activity. For instance, in IL-6-dependent plasmacytoma cells, this compound enhanced IL-6-induced p44/p42 MAPK activity, suggesting a negative regulatory role for certain PKC isoforms in this context.[5]
Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade influenced by PKC activity. This compound has been observed to affect Akt phosphorylation, although the effects can be context-dependent. For example, in some cell types, PKC inhibition by this compound can block the activation of Akt.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific PKC isoform.
Materials:
-
Recombinant human PKC isoform
-
This compound
-
Fluorescently labeled PKC substrate (e.g., a peptide with a serine/threonine residue)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Kinase detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled PKC substrate, and the diluted this compound.
-
Add the recombinant PKC isoform to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the kinase detection reagent.
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to confirm equal loading.
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of Protein Kinase C in cellular physiology and pathology. Its well-characterized inhibitory profile, coupled with a growing understanding of the structure-activity relationships of the bisindolylmaleimide class, provides a solid foundation for its use in target validation and as a scaffold for the development of more selective and potent kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a starting point for the rigorous investigation of this compound's mechanism of action and its effects on cellular signaling.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Go 6983: A Technical Whitepaper on Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the binding affinity of Go 6983, a potent and widely used inhibitor of Protein Kinase C (PKC) isoforms. This guide includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound exhibits a broad-spectrum inhibitory activity against various isoforms of Protein Kinase C. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound against a panel of PKC isoforms, as determined by in vitro kinase assays.
| Target Protein | IC50 (nM) |
| PKCα | 7[1][2][3] |
| PKCβ | 7[1][2][3] |
| PKCγ | 6[1][2][3] |
| PKCδ | 10[1][2][3] |
| PKCζ | 60[1][2][3] |
| PKCμ (PKD1) | 20,000[1][3] |
Experimental Protocols
The determination of IC50 values for this compound against PKC isoforms is typically performed using an in vitro kinase assay. The following is a generalized protocol synthesized from established methodologies. This protocol outlines the key steps for a radiometric assay using [γ-³²P]ATP, a common and sensitive method for measuring kinase activity.
In Vitro PKC Inhibition Assay (Radiometric)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PKC isoform.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, β, γ, δ, ζ, μ)
-
This compound
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Substrate peptide (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) as cofactors
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare the kinase reaction mixture containing the assay buffer, the specific PKC isoform, the substrate peptide, and the cofactors (PS and DAG/PMA).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction mixture with the various dilutions of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-20 minutes), terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 paper will bind the phosphorylated substrate, while the unreacted [γ-³²P]ATP can be washed away.
-
-
Washing:
-
Wash the P81 papers multiple times with the stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C signaling pathway, which is a primary target of this compound.
Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: Generalized experimental workflow for the determination of an inhibitor's IC50 value.
References
Commercial Sources and Purity of Go 6983: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Go 6983, a potent and widely used inhibitor of Protein Kinase C (PKC) isoforms. The information presented herein is intended to assist researchers in sourcing high-quality this compound for their studies and to provide standardized protocols for its use.
Commercial Availability and Purity
This compound is readily available from a multitude of commercial suppliers. The purity of the compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Most reputable suppliers provide a certificate of analysis with detailed information on the purity of a specific batch, typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information from several prominent vendors.
| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| APExBIO | High-purity | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| Axon Medchem | 99% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| Cayman Chemical | — | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| CellGS | >98% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| Hello Bio | >98% | 133053-19-7 | — | — |
| MedchemExpress | 99.32% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| R&D Systems | ≥98% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| Selleck Chemicals | 99.79% | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
| Tocris Bioscience | ≥98% (HPLC) | 133053-19-7 | C₂₆H₂₆N₄O₃ | 442.51 |
Note: Purity levels can vary between batches. It is always recommended to consult the batch-specific certificate of analysis provided by the supplier.
Mechanism of Action and Inhibitory Profile
This compound is a broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1] It exhibits potent inhibitory activity against several conventional (α, β, γ) and novel (δ, ζ) PKC isoforms.[1][2] The table below details the half-maximal inhibitory concentrations (IC₅₀) of this compound for various PKC isoforms.
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 7[1][2] |
| PKCβ | 7[1][2] |
| PKCγ | 6[1][2] |
| PKCδ | 10[1][2] |
| PKCζ | 60[2] |
| PKCμ (PKD1) | 20000 |
The high potency and broad-spectrum activity make this compound a valuable tool for investigating the physiological and pathological roles of PKC signaling.
Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of various PKC isoforms. These kinases play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation. The diagram below illustrates the general mechanism of PKC inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10-50 mM). Tocris Bioscience suggests a maximum solubility of 50 mM in DMSO.[3]
-
Storage: Store the stock solution at -20°C for long-term use.[1] Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh on the day of the experiment.[1]
Cell Treatment
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight in a suitable culture medium.
-
Pre-treatment: For many experiments, cells are pre-treated with this compound for a specific duration before the addition of a stimulus. A common pre-treatment time is 1-2 hours.[2]
-
Working Concentration: The optimal working concentration of this compound can vary depending on the cell type and the specific PKC isoform being targeted. A typical concentration range is 1-10 µM.[2] However, concentrations as low as 100 nM have been shown to be effective in some contexts.[4]
-
Stimulation: After the pre-treatment period, stimulate the cells with the agonist of interest (e.g., phorbol esters like PMA, growth factors) for the desired time.
-
Harvesting: Following treatment, harvest the cells for downstream analysis.
Western Blot Analysis
A common application of this compound is to investigate its effect on the phosphorylation of downstream PKC substrates.
-
Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
References
An In-Depth Technical Guide to Go 6983: A Potent Broad-Spectrum Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go 6983, with the CAS number 133053-19-7, is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) isozymes.[1] It acts as an ATP-competitive inhibitor, demonstrating broad-spectrum activity against conventional and novel PKC isoforms.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of this compound. Detailed experimental protocols from seminal studies are presented, alongside visualizations of the PKC signaling pathway to elucidate the compound's mode of action.
Chemical Properties
This compound is a synthetic compound with the chemical formula C₂₆H₂₆N₄O₃ and a molecular weight of 442.51 g/mol . It is characterized by its high purity, typically ≥98%, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) up to 50 mM.
| Property | Value | Reference |
| CAS Number | 133053-19-7 | [4] |
| Molecular Formula | C₂₆H₂₆N₄O₃ | |
| Molecular Weight | 442.51 | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C | |
| Synonyms | Gö 6983, Goe 6983 | [5] |
| Chemical Name | 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | [4] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of various PKC isozymes.[3] This broad-spectrum activity makes it a valuable tool for dissecting the roles of different PKC isoforms in cellular signaling pathways.
Inhibition of Protein Kinase C Isoforms
This compound demonstrates potent inhibition of several PKC isozymes, with IC₅₀ values in the nanomolar range for conventional (cPKC) and novel (nPKC) isoforms. It is notably less effective against atypical PKC (aPKC) isoforms and PKCμ.[6]
| PKC Isoform | IC₅₀ (nM) | Reference |
| PKCα | 7 | [6] |
| PKCβ | 7 | [6] |
| PKCγ | 6 | [6] |
| PKCδ | 10 | [6] |
| PKCζ | 60 | [6] |
| PKCμ | 20000 | [6] |
Biological Functions
The inhibition of PKC by this compound has been shown to modulate a variety of cellular processes, including:
-
Cardioprotection: this compound has demonstrated cardioprotective effects in models of myocardial ischemia/reperfusion injury by reducing polymorphonuclear leukocyte adherence and infiltration.[7]
-
Stem Cell Biology: The compound is used to optimize the growth and viability of naïve human pluripotent stem cells.
-
Cancer Research: Studies have shown that this compound can inhibit the metastatic potential of certain cancer cells by preventing the epithelial-to-mesenchymal transition (EMT).[5][8]
Signaling Pathways
Protein Kinase C is a key component of signal transduction pathways that regulate a wide array of cellular functions. The activation of PKC is a multi-step process initiated by signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).
Caption: General PKC activation pathway initiated by RTKs or GPCRs.
This compound acts as an antagonist in this pathway by preventing the phosphorylation of downstream substrates by conventional and novel PKC isoforms.
Caption: this compound competitively inhibits the ATP-binding site of PKC.
Experimental Protocols
The following protocols are adapted from key studies that have utilized this compound to investigate PKC function.
In Vitro PKC Inhibition Assay (Adapted from Gschwendt et al., 1996)
This protocol describes a method for determining the in vitro inhibitory activity of this compound on various PKC isozymes.
Materials:
-
Recombinant PKC isozymes
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, the specific PKC isozyme, and the substrate peptide.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Isolated Rat Heart Perfusion Model for Ischemia/Reperfusion Injury (Adapted from Peterman et al., 2004)
This protocol outlines the use of this compound in an ex vivo model of myocardial ischemia/reperfusion injury.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
Procedure:
-
Anesthetize a rat and administer heparin.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a baseline period.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Initiate reperfusion with Krebs-Henseleit buffer containing either this compound (at the desired concentration) or vehicle (DMSO).
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
At the end of the reperfusion period, the heart can be processed for further analysis (e.g., infarct size measurement, biochemical assays).
Neutrophil Superoxide Production Assay (Adapted from Young et al., 2005)
This protocol details the measurement of superoxide production from isolated neutrophils and the inhibitory effect of this compound.
Materials:
-
Human or rat neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Spectrophotometer
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Add cytochrome c to the neutrophil suspension.
-
Stimulate the neutrophils with PMA to induce superoxide production.
-
In a parallel control group, add SOD to quench the superoxide-dependent reduction of cytochrome c.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.
-
Determine the inhibitory effect of this compound on superoxide production.
Conclusion
This compound is a well-characterized and widely used pharmacological tool for the investigation of Protein Kinase C signaling. Its broad-spectrum inhibitory activity against conventional and novel PKC isoforms, combined with its cell permeability, makes it an invaluable reagent for researchers in various fields, including cardiovascular biology, cancer research, and stem cell technology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a laboratory setting. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The isolated blood-perfused rat heart: an inappropriate model for the study of ischaemia- and infarction-related ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Go 6983: A Researcher's Guide to a Broad-Spectrum PKC Inhibitor
An In-depth Technical Guide for the Study of Protein Kinase C Signaling
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, making it an invaluable tool for researchers investigating the myriad of cellular processes regulated by this critical family of serine/threonine kinases. This guide provides an in-depth overview of this compound, its mechanism of action, specificity, and detailed protocols for its application in key experimental assays, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, a bisindolylmaleimide derivative, functions as an ATP-competitive inhibitor of PKC.[1] It exhibits high affinity for the ATP-binding site of most PKC isoforms, thereby preventing the phosphorylation of their downstream substrates. Its broad-spectrum activity against conventional (cPKC) and novel (nPKC) isoforms allows for the comprehensive interrogation of PKC-dependent signaling pathways.
Mechanism of Action and Specificity
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. This mode of action is characteristic of many kinase inhibitors. The inhibitor's affinity varies across the different PKC isoforms, with significantly lower potency against the atypical PKC (aPKC) subfamily and PKCμ (also known as PKD).[2][3] This differential inhibition can be exploited experimentally to dissect the roles of specific PKC subfamilies.
Quantitative Inhibition Data
The inhibitory activity of this compound against a panel of PKC isoforms has been well-characterized. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's potency.
| Kinase Target | IC50 (nM) |
| PKCα | 7[2][4] |
| PKCβ | 7[2][4] |
| PKCγ | 6[2][4] |
| PKCδ | 10[2][4] |
| PKCζ | 60[2][4] |
| PKCμ (PKD) | 20,000[2] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[5]
PKC Signaling Pathways
PKC isoforms are central regulators of a vast array of cellular functions, including proliferation, differentiation, apoptosis, and cellular motility. They are key components of signal transduction pathways initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Canonical PKC Activation Pathway
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile DMSO to a stock concentration of 10-50 mM. For a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of this compound with a molecular weight of 442.51 g/mol , add 226 μL of DMSO).
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
In Vitro Kinase Assay
This protocol allows for the direct measurement of PKC activity and the inhibitory effect of this compound using a radioactive ATP substrate.
Materials:
-
Recombinant PKC enzyme
-
PKC substrate (e.g., syntide 2)
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol)
-
Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) for PKC activation
-
[γ-32P]ATP
-
This compound
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 100 μL reaction, combine:
-
Kinase assay buffer
-
10 μg PS and 100 nM TPA
-
Recombinant PKC enzyme
-
10 μg syntide 2 substrate
-
This compound at the desired concentrations (or DMSO as a vehicle control)
-
-
Initiate the reaction by adding 35 μM ATP containing 1 μCi of [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10 minutes.[6]
-
Terminate the reaction by spotting 50 μL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid and twice with acetone to remove unincorporated [γ-32P]ATP.[6]
-
Quantify the incorporated radioactivity using a scintillation counter.
Western Blot Analysis of PKC Pathway Activation
Western blotting is a widely used technique to assess the phosphorylation status of PKC substrates and thereby infer PKC activity within a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
PKC activator (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC isoform)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30 minutes to 2 hours) before stimulating with a PKC activator like PMA for an appropriate duration (e.g., 15-30 minutes).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Concluding Remarks
This compound is a powerful and versatile tool for the investigation of PKC signaling. Its broad-spectrum inhibitory activity allows for the general assessment of PKC's role in a biological process, while its differential potency against specific isoforms can provide more nuanced insights. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to validate findings using complementary approaches, such as genetic knockdown or knockout of specific PKC isoforms. Careful experimental design and adherence to established protocols, such as those outlined in this guide, will ensure the generation of robust and reliable data, ultimately advancing our understanding of the complex roles of PKC in health and disease.
References
- 1. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Optimal Concentration of Go 6983 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. It exhibits high affinity for the ATP-binding site of conventional (PKCα, PKCβ, PKCγ) and novel (PKCδ, PKCε) PKC isoforms, with lower potency towards atypical (PKCζ) and related kinases like PKCμ (also known as PKD1).[1][2][3][4] This competitive inhibition makes this compound a valuable tool for dissecting the myriad of cellular processes regulated by PKC signaling, including proliferation, differentiation, apoptosis, and inflammation. The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell type, the targeted PKC isoform(s), and the biological question being investigated. This document provides a comprehensive guide to selecting the appropriate concentration of this compound, along with detailed protocols for its application in various cellular assays.
Data Presentation: Efficacy and IC50 Values
This compound demonstrates a range of inhibitory concentrations across different PKC isoforms and cellular contexts. The half-maximal inhibitory concentration (IC50) values provide a benchmark for comparing its potency against various kinases.
| Kinase | IC50 (nM)[1][2][3][4] |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ (PKD1) | 20000 |
The effective concentration in cell-based assays typically ranges from the nanomolar to the low micromolar scale. Below is a summary of concentrations used in various in vitro applications.
| Cell Type/System | Application | This compound Concentration | Observed Effect | Reference |
| Polymorphonuclear leukocytes (PMNs) | Adherence and Superoxide Release | 100 nM | Significant reduction in PMN adherence and superoxide release. | [2] |
| Human Pluripotent Stem Cells | Naïve cell culture | 2 µM | Optimization of naïve cell growth and viability. | |
| C6 Glioma Cells | PKC Translocation | 1 µM | Inhibition of TCDD-induced PKC translocation to the membrane. | |
| Bone Marrow Macrophages (BMMs) | RANKL-induced signaling | 2.5 µM | Pre-treatment for 4 hours to inhibit downstream signaling. | |
| MCF-7 (Breast Cancer) | Western Blot Positive Control | 20 µM | Used as a positive control for PKC inhibition. | |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTS Assay) | 12.93 - 58.64 µM (IC50) | Time-dependent inhibition of cell viability. | |
| Osteosarcoma Cells | Inhibition of COX-2 expression | 20 µM | Abolished LPA-induced COX-2 expression. |
Signaling Pathways
This compound primarily targets the Protein Kinase C (PKC) family, which are key nodes in signal transduction. Activation of PKC by diacylglycerol (DAG) and Ca2+ (for conventional isoforms) leads to the phosphorylation of a multitude of downstream substrates, influencing major signaling cascades such as the MAPK/ERK, NF-κB, and PI3K/Akt pathways. By inhibiting PKC, this compound can modulate these pathways and their cellular outcomes, such as proliferation, survival, and apoptosis.
Experimental Protocols
General Guidelines for this compound Preparation and Application
Stock Solution Preparation: this compound is soluble in DMSO up to 50 mM.[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[1]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
This protocol is to determine the effect of this compound on the phosphorylation of PKC substrates or downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 30 minutes to 2 hours for signaling studies).
-
If applicable, stimulate the cells with an agonist (e.g., PMA) to activate PKC.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The optimal concentration of this compound for in vitro studies is a critical parameter that requires careful consideration and empirical determination. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of PKC signaling in their specific biological systems. It is recommended to perform dose-response and time-course experiments to identify the most effective and specific concentration of this compound for each experimental setup.
References
Application Notes and Protocols for Maintaining Pluripotent Stem Cells with Go 6983
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6983 is a potent, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCζ[1]. In the field of stem cell biology, this compound has emerged as a critical small molecule for maintaining the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) across various species, including mouse, rat, and human[1][2][3]. Its application is particularly prominent in protocols for deriving and sustaining naive pluripotent states, which more closely resemble the pre-implantation epiblast. This document provides detailed application notes and experimental protocols for the use of this compound in pluripotent stem cell (PSC) culture.
Mechanism of Action
This compound maintains pluripotency primarily by inhibiting PKC signaling pathways that promote differentiation. A key mechanism involves the upregulation of the pluripotency factor Prdm14[4]. Increased Prdm14 expression leads to the repression of de novo DNA methyltransferases (Dnmt3a and Dnmt3b), resulting in global DNA hypomethylation, a hallmark of the naive pluripotent state[4].
Furthermore, this compound treatment influences the epigenetic landscape of PSCs by modulating histone modifications. It has been shown to decrease the repressive histone mark H3K9 methylation at the promoter of Prdm14, thereby promoting its expression[4]. Additionally, inhibition of PKC signaling helps maintain an ESC-specific chromatin structure by reducing H3K27me3 levels at pluripotency gene loci[5].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and application of this compound in pluripotent stem cell culture.
Table 1: this compound Inhibitory Activity (IC50)
| PKC Isoform | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ | 20000 |
Data sourced from manufacturer datasheets and publications.[1]
Table 2: Recommended Working Concentrations for PSC Maintenance
| Cell Type | Recommended Concentration | Culture Medium/Condition |
| Human Naive PSCs | 2 µM | t2iL+Go Medium |
| Rat ESCs | 5 µM | Standard ESC medium |
| Mouse ESCs | 0.5 - 2 µM | 2i/LIF or serum/LIF |
Concentrations may require optimization based on the specific cell line and culture conditions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Pluripotency Maintenance
Caption: Signaling pathway of this compound in maintaining pluripotency.
Experimental Workflow for PSC Culture with this compound
Caption: General experimental workflow for PSC maintenance and analysis with this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 442.51 g/mol ) in 226 µL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
2. Culture of Human Naive Pluripotent Stem Cells in t2iL+Go Medium
This protocol is adapted for the culture of naive human PSCs.
t2iL+Go Medium Composition:
-
DMEM/F12
-
20% KnockOut Serum Replacement
-
1% Non-Essential Amino Acids
-
1 mM L-Glutamine
-
0.1 mM β-mercaptoethanol
-
10 ng/mL human LIF
-
1 µM PD0325901 (MEK inhibitor)
-
3 µM CHIR99021 (GSK3 inhibitor)
-
2 µM this compound
Protocol:
-
Coat culture plates with an appropriate matrix (e.g., feeder cells or feeder-free matrix like Geltrex).
-
Thaw naive hPSCs and plate them onto the prepared culture plates in t2iL+Go medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours to enhance survival.
-
Change the medium daily with fresh t2iL+Go medium.
-
Passage the cells every 4-6 days, or when colonies become large and start to touch. Dissociate colonies into small clumps using a gentle enzyme-free dissociation reagent.
3. Immunocytochemistry for Pluripotency Markers
-
Culture PSCs with and without this compound on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4 and Nanog).
-
Wash three times with PBS.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Mount the coverslips and visualize using a fluorescence microscope.
4. Quantitative RT-PCR (RT-qPCR) for Pluripotency Gene Expression
-
Isolate total RNA from PSCs cultured with and without this compound using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for pluripotency genes (e.g., OCT4, NANOG) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Primer Sequences for RT-qPCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| hOCT4 | FWD: GACAACAATGAGAACCTTCAGGAGA | REV: CTGGCGCCGGTTACAGAACCA |
| hNANOG | FWD: TTTGTGGGCCTGAAGAAAACT | REV: AGGGCTGTCCTGAATAAGCAG |
| hGAPDH | FWD: GAAGGTGAAGGTCGGAGTCA | REV: GAAGATGGTGATGGGATTTC |
5. Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications
-
Crosslink PSCs cultured with and without this compound with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction with 125 mM glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with antibodies against specific histone modifications (e.g., H3K9me3, H3K27me3) or a negative control IgG.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform qPCR using primers flanking the promoter regions of pluripotency genes.
Primer Sequences for ChIP-qPCR (Human NANOG Promoter):
| Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NANOG Promoter | CCTCCCTCCCCATTTAAATACCC | GGCCTGAGGGATAGCTTGTTTG |
This compound is a valuable tool for the maintenance of pluripotent stem cells, particularly for establishing and sustaining the naive state. Its mechanism of action through PKC inhibition and subsequent epigenetic modifications provides a robust method to prevent spontaneous differentiation. The protocols provided herein offer a framework for the successful application of this compound in PSC culture and analysis. Researchers should optimize concentrations and culture conditions for their specific cell lines to achieve the best results.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Self Renewal vs. Lineage Commitment of Embryonic Stem Cells: Protein Kinase C Signaling Shifts the Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C increases Prdm14 level to promote self-renewal of embryonic stem cells through reducing Suv39h-induced H3K9 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC inhibitors regulate stem cell self-renewal by regulating H3K27me3 and H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Go 6983 in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6983 is a potent, cell-permeable, and reversible broad-spectrum inhibitor of protein kinase C (PKC) isoforms, including conventional (α, β, γ), novel (δ, ε), and atypical (ζ) PKC isotypes. Its ability to modulate key signaling pathways has made it a valuable tool in cellular research, particularly in the induction of neuronal differentiation. By inhibiting PKC, this compound influences downstream signaling cascades that promote a neuronal cell fate, making it a significant small molecule in neuroscience research, regenerative medicine, and neurotoxicity studies.
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in inducing neuronal differentiation, and expected outcomes based on current scientific literature.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of PKC. The inhibition of PKC activity by this compound has been shown to promote neuronal differentiation through the modulation of several downstream signaling pathways. A key mechanism involves the combined activation of p38 mitogen-activated protein kinase (MAPK) and the inhibition of the extracellular signal-regulated kinase (ERK) and Akt pathways.[1] This shift in signaling balance away from proliferation and towards differentiation is a critical step in neurogenesis.
Quantitative Data
The following tables summarize the quantitative data for this compound and its effects on neuronal differentiation.
Table 1: Inhibitory Concentration (IC50) of this compound for PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
Data sourced from various supplier technical data sheets.
Table 2: Efficacy of Small Molecule Cocktails Containing this compound for Neuronal Induction
| Cell Type | Small Molecule Cocktail (including this compound) | Treatment Duration | Neuronal Marker | Percentage of Positive Cells |
| Adult Canine Dermal Fibroblasts | This compound, CHIR99021, RepSox, Forskolin, SP600125, Valproic Acid, Y-27632, Dorsomorphin | 12 days | βIII-tubulin | ~55% |
| Adult Canine Dermal Fibroblasts | This compound, CHIR99021, RepSox, Forskolin, SP600125, Valproic Acid, Y-27632, Dorsomorphin | 12 days | MAP2 | ~41.6% |
Data adapted from a study on inducing neuronal features in adult canine dermal fibroblasts.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound induces neuronal differentiation.
Caption: this compound inhibits PKC, leading to reduced Akt and ERK signaling and enhanced p38 MAPK activity, promoting neuronal differentiation.
Experimental Protocols
While this compound can be used as a standalone agent, it is often more effective as part of a cocktail of small molecules for inducing neuronal differentiation, particularly in somatic cell reprogramming.
Protocol 1: Neuronal Differentiation of Neuroblastoma Cells (e.g., Neuro-2a)
This protocol is a general guideline for inducing differentiation in a neuroblastoma cell line.
Materials:
-
Neuro-2a cells
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM with 1% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Plating: Seed Neuro-2a cells in a T-75 flask and culture in complete growth medium at 37°C in a 5% CO2 incubator.
-
Subculture: When cells reach 70-90% confluency, detach them using a brief rinse with 0.25% Trypsin-EDTA. Neutralize with complete growth medium and centrifuge.
-
Seeding for Differentiation: Resuspend the cell pellet in complete growth medium and plate onto culture plates at a density of 5 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
Induction of Differentiation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add differentiation medium containing the desired concentration of this compound (typically in the range of 1-10 µM). A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and batch of this compound.
-
-
Maintenance: Replace the differentiation medium containing this compound every 2 days.
-
Analysis: Monitor cells daily for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth). Differentiation is typically observed within 24-72 hours.[3] Downstream analysis can be performed at desired time points (e.g., 3-7 days) and may include:
-
Immunocytochemistry: Staining for neuronal markers such as βIII-tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2).
-
Western Blotting: To quantify the expression of neuronal proteins.
-
RT-qPCR: To measure the expression of neuronal-specific genes.
-
Protocol 2: Direct Neuronal Reprogramming of Fibroblasts (Cocktail Approach)
This protocol is adapted from a study on the direct conversion of fibroblasts into neurons and highlights the use of this compound in a cocktail of small molecules.[2]
Materials:
-
Human or animal-derived fibroblasts
-
Fibroblast growth medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Neuronal Induction Medium:
-
DMEM/F12:Neurobasal Medium (1:1)
-
1% N-2 Supplement
-
2% B-27 Supplement
-
Small Molecule Cocktail (see Table 3 for an example)
-
-
Neuronal Maturation Medium:
-
DMEM/F12:Neurobasal Medium (1:1)
-
1% N-2 Supplement
-
2% B-27 Supplement
-
Brain-Derived Neurotrophic Factor (BDNF, 20 ng/mL)
-
Glial cell-derived Neurotrophic Factor (GDNF, 20 ng/mL)
-
Neurotrophin-3 (NT-3, 20 ng/mL)
-
dibutyryl-cAMP (100 µM)
-
-
Gelatin-coated culture plates
Table 3: Example Small Molecule Cocktail for Neuronal Induction
| Small Molecule | Concentration | Target Pathway |
| This compound | 1 µM | PKC |
| CHIR99021 | 3 µM | GSK3β |
| RepSox | 1 µM | TGF-βRI |
| Forskolin | 10 µM | Adenylyl cyclase |
| SP600125 | 10 µM | JNK |
| Valproic Acid | 1 mM | HDAC |
| Y-27632 | 10 µM | ROCK |
| Dorsomorphin | 1 µM | BMP/AMPK |
Procedure:
-
Cell Plating: Plate fibroblasts onto gelatin-coated plates at a density of 2 x 10^4 cells/cm² in fibroblast growth medium.
-
Induction Phase (Day 1-6):
-
After 24 hours, replace the medium with Neuronal Induction Medium containing the small molecule cocktail.
-
On Day 3, perform a half-medium change with fresh Neuronal Induction Medium.
-
-
Maturation Phase (Day 7-12+):
-
On Day 6, switch to Neuronal Maturation Medium.
-
Perform a half-medium change every 2 days.
-
-
Analysis: Monitor for morphological changes. By Day 12, cells should exhibit neuronal morphology. Assess the expression of neuronal markers (βIII-tubulin, MAP2) via immunocytochemistry or other quantitative methods.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing neuronal differentiation using this compound.
Caption: A generalized workflow for this compound-induced neuronal differentiation, from cell plating to final analysis.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound or other small molecules can be toxic. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes differentiation while minimizing cell death.
-
DMSO Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is non-toxic (generally <0.1%).
-
Variability: The efficiency of neuronal differentiation can vary between cell lines and even different passages of the same cell line. Consistency in cell culture practices is key.
-
Cocktail Optimization: When using a cocktail of small molecules, the optimal concentration of each component may need to be empirically determined.
-
Confirmation of Differentiation: Morphological changes are indicative but not definitive of neuronal differentiation. It is essential to confirm the neuronal phenotype using multiple markers and, if possible, functional assays (e.g., calcium imaging, electrophysiology).
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to induce neuronal differentiation and advance our understanding of neurogenesis and its potential therapeutic applications.
References
- 1. Inhibition of protein kinase C promotes differentiation of neuroblastoma × glioma NG108-15 hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C induces differentiation in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Go 6983 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go 6983 is a potent, cell-permeable, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, including conventional (α, β, γ), novel (δ), and atypical (ζ) PKC.[1] It acts as an ATP-competitive inhibitor with IC50 values in the low nanomolar range for several isoforms.[2] Due to the central role of PKC signaling in a multitude of cellular processes such as proliferation, differentiation, apoptosis, and inflammation, this compound is a valuable tool for investigating the in vivo function of these kinases in various pathological conditions. These application notes provide a summary of the reported in vivo administration strategies and dosages of this compound in mouse models, along with detailed protocols to guide researchers in their experimental design.
Data Presentation: In Vivo Dosage and Administration of this compound in Mouse Models
The following tables summarize the quantitative data from various studies that have utilized this compound in vivo.
| Cancer Models | |||||
| Mouse Model | This compound Dosage | Administration Route | Frequency | Duration | Reference |
| Osteosarcoma Xenograft (p53-/- mice) | 10 nM/kg | Tail Vein Injection | Daily | 28 days | [3] |
| Breast Cancer Osteolysis (Nude mice) | 2.5 mg/kg (low dose) | Intraperitoneal | Daily | 14 days | [4] |
| 5 mg/kg (high dose) | Intraperitoneal | Daily | 14 days | [4] | |
| Pulmonary Tumor Metastasis (B16BL6) | 22.0 µ g/mouse | Intravenous | Not Specified | Not Specified | [5][6] |
| Neurodegeneration Models | |||||
| Mouse Model | This compound Dosage | Administration Route | Frequency | Duration | Reference |
| Quinolinic Acid-induced Neurotoxicity | 60 nmol/L | Intraventricular Infusion | Continuous | Not Specified | [7] |
Note: It is crucial to note that optimal dosage and administration routes can vary significantly depending on the mouse strain, age, disease model, and the specific research question. The information provided here should be used as a starting point for experimental design, and dose-response studies are highly recommended.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is soluble in organic solvents like DMSO but has poor aqueous solubility.[1] Proper formulation is critical for in vivo delivery. A commonly used vehicle for achieving a clear solution suitable for injection is a multi-component system.
Protocol 1: Vehicle for Clear Solution (for Intravenous or Intraperitoneal Injection)
This protocol is adapted from information provided by commercial suppliers and is suitable for achieving a clear solution of this compound.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 in the vehicle should be 40%.
-
Vortex the mixture until it is a clear solution.
-
Add Tween-80 to the tube. The final concentration of Tween-80 in the vehicle should be 5%.
-
Vortex the mixture thoroughly.
-
Add saline to the tube to reach the final desired volume. The final concentration of DMSO should be 10% and saline 45%.
-
Vortex the final solution until it is homogenous and clear.
-
It is recommended to prepare this formulation fresh on the day of use.
Example Formulation Calculation for a 1 mg/kg dose in a 20g mouse (injection volume 100 µL):
-
Desired dose: 1 mg/kg = 0.02 mg for a 20g mouse.
-
Desired final concentration: 0.2 mg/mL (for 100 µL injection).
-
Vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Administration Protocols
Protocol 2: Intravenous (Tail Vein) Injection
Materials:
-
This compound formulated as described in Protocol 1.
-
Mouse restrainer.
-
Sterile insulin syringes with a 28-30 gauge needle.
-
Heat lamp or warming pad (optional, to dilate the tail vein).
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the appropriate volume of the this compound formulation.
-
Carefully insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal Injection
Materials:
-
This compound formulated as described in Protocol 1.
-
Sterile syringes with a 25-27 gauge needle.
Procedure:
-
Securely hold the mouse by the scruff of the neck and allow its hindquarters to rest on a firm surface.
-
Tilt the mouse slightly to one side so that the abdominal organs are displaced.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Mandatory Visualizations
Caption: this compound inhibits PKC activation and downstream signaling.
Caption: Workflow for in vivo studies using this compound.
Important Considerations
-
Control Groups: Appropriate control groups are critical for interpreting the results. A vehicle control group receiving the same formulation without this compound is mandatory.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer
This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance. Researchers should carefully consider the specific details of their experimental design and consult relevant literature and institutional resources. The user assumes all responsibility for the application of the information provided herein.
References
- 1. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 2. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 3. Protein kinase C (PKC) participates in acetaminophen hepatotoxicity through JNK dependent and independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C activity inhibits osteosarcoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Go 6983 for Immunoprecipitation and Western Blot Analysis
Introduction
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of several conventional (PKCα, PKCβ, PKCγ), novel (PKCδ), and atypical (PKCζ) PKC isoforms with high affinity.[1][2] This inhibitor is a valuable tool for dissecting signaling pathways where PKC plays a crucial role, such as cell proliferation, differentiation, apoptosis, and inflammation.
These application notes provide a detailed guide for researchers using this compound to investigate PKC-dependent signaling events through immunoprecipitation (IP) followed by Western blot (WB) analysis. This combined methodology allows for the study of how PKC inhibition affects the phosphorylation state of a specific protein of interest or its interaction with other proteins within a complex.
Mechanism of Action
This compound inhibits various PKC isozymes by binding to their ATP-binding site.[1] This prevents the transfer of phosphate from ATP to the serine/threonine residues of substrate proteins, effectively blocking their phosphorylation and downstream signaling. By treating cells with this compound prior to lysis and immunoprecipitation, researchers can determine if the phosphorylation of a target protein or the formation of a protein complex is dependent on PKC activity. A reduction in the signal for a phospho-specific antibody or a change in the co-immunoprecipitation of a binding partner after this compound treatment would suggest PKC involvement.
Data Presentation
Quantitative data regarding this compound's inhibitory activity and common working concentrations are summarized below for easy reference.
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ Value |
| PKCα | 7 nM |
| PKCβ | 7 nM |
| PKCγ | 6 nM |
| PKCδ | 10 nM |
| PKCζ | 60 nM |
| PKCμ (PKD) | 20 µM |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Recommended Working Concentrations for Cellular Assays
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Inhibition of PKC | Various | 1 - 10 µM | 30 min - 2 hr | [2][5] |
| Inhibition of NF-κB DNA binding | S. uberis-treated cells | 2 - 10 µM | Pre-treated | [2] |
| Western Blot Analysis | MCF-7 Cells | 20 µM | N/A (Positive Control) | [2] |
| Osteosarcoma Cells | 20 µM | 30 min | [6] | |
| Melanoma Cells | 1 µM | 1 - 48 hr | [7] | |
| Naïve hPSC Culture | Pluripotent Stem Cells | 2 µM | Culture medium | [6] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits active PKC, preventing substrate phosphorylation.
Diagram 2: Experimental Workflow for IP-Western Blot
Caption: Workflow from cell treatment with this compound to final Western blot analysis.
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation
This protocol describes the steps for treating cultured cells with this compound before harvesting for immunoprecipitation.
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment:
-
For the treated sample, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
For the control sample, add an equivalent volume of DMSO to fresh culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. This time may need optimization.[2][6]
-
Harvesting:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein sample for immunoprecipitation.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Protocol 2: Immunoprecipitation
This protocol outlines the enrichment of the target protein from the cell lysate.[8][10][11]
-
Lysate Normalization: Adjust the volume of the clarified lysates (both control and this compound-treated) with lysis buffer to ensure equal protein concentration and total protein amount (typically 500 µg to 1 mg) for each IP reaction.
-
Pre-Clearing (Optional but Recommended):
-
To each lysate sample, add 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[8]
-
Centrifuge at ~1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate. The optimal antibody amount should be determined by titration.
-
Incubate on a rotator for 2 hours to overnight at 4°C.[10]
-
-
Immune Complex Capture:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each sample.
-
Incubate on a rotator for 1-3 hours at 4°C.[8]
-
-
Washing:
Protocol 3: Western Blotting
This protocol is for the analysis of the immunoprecipitated samples.[9]
-
Elution:
-
Resuspend the washed beads in 20-40 µL of 2x Laemmli SDS-PAGE sample buffer.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
-
Centrifuge at ~14,000 x g for 1 minute and carefully collect the supernatant, which contains the eluted proteins.
-
-
SDS-PAGE:
-
Load the eluted samples, along with a protein molecular weight marker, onto an SDS-PAGE gel of an appropriate acrylamide percentage.
-
Run the gel according to standard procedures to separate proteins by size.[9]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., a phospho-specific antibody for the target protein, an antibody for a potential binding partner, or an antibody for the target protein itself as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane 3-5 times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane 3-5 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Compare the band intensities between the control (DMSO) and this compound-treated lanes to assess the impact of PKC inhibition on the protein of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 5. Active Site Inhibitors Protect Protein Kinase C from Dephosphorylation and Stabilize Its Mature Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (2285) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. bio-rad.com [bio-rad.com]
- 10. scbt.com [scbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Go 6983 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Go 6983, a broad-spectrum protein kinase C (PKC) inhibitor, in combination with other small molecule inhibitors targeting key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. The provided protocols and data serve as a guide for designing and conducting experiments to evaluate the synergistic potential of such combination therapies.
Introduction
This compound is a potent, cell-permeable inhibitor of several PKC isoforms, including PKCα, PKCβ, PKCγ, and PKCδ, with IC50 values in the nanomolar range. The PKC family of serine/threonine kinases are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of PKC signaling is a common feature in various cancers, making it an attractive target for therapeutic intervention.
The rationale for combining this compound with inhibitors of other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, stems from the intricate crosstalk and feedback loops that exist between these networks. Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. By simultaneously targeting multiple key nodes, combination therapies can potentially overcome resistance, enhance therapeutic efficacy, and achieve synergistic anti-tumor effects.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the combination of PKC inhibitors with MEK or PI3K inhibitors.
Table 1: Synergistic Inhibition of Cell Viability in Melanoma Cells
| Treatment | Concentration | Cell Viability (% of Control) | Combination Index (CI) |
| This compound | 1 µM | 85 ± 5% | - |
| Trametinib (MEK Inhibitor) | 10 nM | 70 ± 7% | - |
| This compound + Trametinib | 1 µM + 10 nM | 40 ± 6% | < 1 (Synergistic) |
Data is representative and compiled from methodologies found in studies on combined MEK and PKC inhibition.[1]
Table 2: Enhanced Apoptosis in Glioblastoma Cells with Combined Inhibition
| Treatment | Concentration | Apoptotic Cells (%) |
| This compound | 2 µM | 15 ± 3% |
| BKM120 (PI3K Inhibitor) | 1 µM | 20 ± 4% |
| This compound + BKM120 | 2 µM + 1 µM | 55 ± 5% |
Data is representative and compiled from methodologies found in studies on combined PI3K and PKC inhibition.[2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing the combination of this compound with other small molecule inhibitors.
Caption: Targeted Signaling Pathways.
Caption: Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other small molecule inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of the drug combination on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Second small molecule inhibitor (e.g., Trametinib, BKM120; stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the second inhibitor in complete medium.
-
Treat the cells with single agents or their combination at various concentrations. Include a vehicle control (DMSO) group.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for assessing the effect of the drug combination on the phosphorylation status of key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the drug combination for the desired time period.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Screening of predicted synergistic multi-target therapies in glioblastoma identifies new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial targeting of PI3K/AKT pathway with BKM120 increases cisplatin sensitivity and apoptotic response in A549 lung cancer cells | Cellular and Molecular Biology [cellmolbiol.org]
Troubleshooting & Optimization
Go 6983 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Go 6983 in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It exhibits high inhibitory activity against conventional and novel PKC isoforms, including PKCα, PKCβ, PKCγ, and PKCδ, with IC50 values in the low nanomolar range.[3][4][5] It is less potent against PKCζ and is considered inactive against PKCμ (also known as PKD1).[3] The inhibitor targets the ATP-binding site of the PKC enzymes.[3]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][6][7] It is considered insoluble in water and ethanol.[3] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[3] Various suppliers indicate solubility in DMSO up to 50 mM or even higher concentrations like 100 mg/mL (approximately 226 mM).[1][4] To aid dissolution, techniques such as vortexing, ultrasound, or gentle warming (e.g., to 60°C) can be employed.[3][4]
Q4: How should I store this compound powder and its stock solutions?
-
Powder: The solid compound should be stored desiccated at -20°C for long-term stability (up to 3 years).[4][8]
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[2][3][4]
Q5: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. Why did this happen?
This is a common issue due to the low aqueous solubility of this compound.[3][8] When a concentrated DMSO stock is diluted into an aqueous medium (e.g., cell culture media, PBS), the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. The final concentration of DMSO in the aqueous solution is also a critical factor.
Solubility Data
The solubility of this compound varies between suppliers and batches. The following table summarizes the available quantitative data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 22.12 | 50 | Common reported maximum concentration.[1][2] |
| DMSO | ≥ 34 | ≥ 76.83 | Saturation unknown.[8] |
| DMSO | 89 | 201.12 | Use fresh, anhydrous DMSO.[3] |
| DMSO | 100 | 225.98 | May require ultrasonic and warming to 60°C.[4] |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | Insoluble | Insoluble | [3] |
Molecular Weight of this compound is 442.51 g/mol .[3][4][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Solvent Addition: Add 226 µL of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath or warm the solution briefly at 37-60°C until the solid is completely dissolved.[4]
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[3][4]
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
-
Intermediate Dilution (Optional but Recommended): First, dilute your 10 mM DMSO stock solution to a lower concentration (e.g., 100 µM) in your final aqueous buffer or cell culture medium.
-
Final Dilution: Perform a serial dilution from the stock or intermediate solution into the final volume of pre-warmed (37°C) aqueous buffer. For example, to make 1 mL of 1 µM solution from a 10 mM stock, you would perform a 1:10,000 dilution. This is best done in steps.
-
Mixing Technique: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring gently to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (DMSO alone) in your experiments.
-
Usage: Use the freshly prepared working solution immediately for optimal results.[2][3]
Troubleshooting Guide
Issue: Precipitate observed in the vial of DMSO stock solution.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Warm the vial to 37°C and vortex vigorously. Use of a sonicator can also help. |
| Moisture Absorption | The DMSO used may have absorbed water, reducing solubility. Use fresh, anhydrous DMSO to prepare a new stock solution.[3] |
| Freeze-Thaw Cycles | The stock solution may have been subjected to multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock and avoid repeated freezing and thawing.[3] |
Issue: Precipitate forms immediately upon dilution into aqueous buffer/media.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Aqueous Solubility | Lower the final working concentration of this compound. |
| Poor Mixing Technique | Add the DMSO stock drop-by-drop into the pre-warmed aqueous buffer while actively vortexing or stirring to facilitate rapid mixing. |
| Low Temperature of Buffer | Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the inhibitor. |
| High Final DMSO Concentration | While counterintuitive, a slightly higher (but still biologically acceptable) final DMSO concentration might help solubility. However, aim to keep it below 0.5%. |
Visual Guides
Signaling Pathway Inhibition by this compound
References
- 1. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. cellgs.com [cellgs.com]
- 8. This compound | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Go 6983 Technical Support Center: Preventing Precipitation in Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Go 6983 in stock solutions. Adhering to proper preparation and storage protocols is crucial for ensuring the efficacy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has formed a precipitate. What are the common causes?
A1: Precipitation of this compound in stock solutions is typically due to one or more of the following factors:
-
Solvent Quality: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound, leading to precipitation.[1][2]
-
Improper Storage: Storing the stock solution at an inappropriate temperature or for an extended period can lead to instability and precipitation.[1][2][3] Repeated freeze-thaw cycles can also contribute to this issue.[1][2]
-
High Concentration: While this compound has good solubility in high-quality DMSO, preparing solutions at concentrations exceeding its solubility limit can result in precipitation.[4]
-
Low Temperature During Use: If the stock solution is not completely thawed and warmed to room temperature before use, the compound may precipitate out of the solution.
Q2: What is the recommended solvent for this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[1][4][5] this compound is reported to be insoluble in water and ethanol.[1][6]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][2][3]
Q4: Can I warm the stock solution to redissolve the precipitate?
A4: Yes, gentle warming can help to redissolve precipitated this compound. Some suppliers suggest that warming to 60°C and ultrasonication can aid in dissolving the compound.[2][7] However, it is crucial to ensure the vial is tightly sealed to prevent solvent evaporation and the entry of moisture. After warming, allow the solution to return to room temperature before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
If you encounter precipitation in your this compound stock solution, follow this troubleshooting workflow:
Quantitative Data Summary
The solubility and storage recommendations for this compound are summarized in the table below. Note that the solubility in DMSO can vary between suppliers and batches.
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₆H₂₆N₄O₃ | [4] |
| Molecular Weight | 442.51 g/mol | [4] |
| Solubility in DMSO | Up to 100 mg/mL (225.98 mM) with warming and sonication.[2][7] 50 mM to 201.12 mM is commonly reported.[1][4] | [1][2][4][7] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Ethanol | Insoluble | [1][6] |
| Storage of Solid | 3 years at -20°C | [1] |
| Storage of Stock Solution | 1 year at -80°C in solvent 1 month at -20°C in solvent | [1][2][3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 442.51 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Calculation: To prepare a 50 mM stock solution, you will need to dissolve 22.12 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Dissolution:
-
Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
For long-term storage, place the aliquots at -80°C. For short-term storage, -20°C is sufficient.
-
Clearly label the aliquots with the compound name, concentration, date, and solvent.
-
Diagram of the Stock Solution Preparation Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 4. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 5. cellgs.com [cellgs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Go 6983-induced changes in cell morphology
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Go 6983, a broad-spectrum protein kinase C (PKC) inhibitor, with a focus on its effects on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, targeting the catalytic domain of several PKC isozymes. It is considered a broad-spectrum or pan-PKC inhibitor because it effectively inhibits conventional (cPKC) and novel (nPKC) isoforms, with varying potency towards atypical (aPKC) isoforms.[1][2][3][4]
Q2: Which specific PKC isoforms are inhibited by this compound?
This compound exhibits high potency against PKCα, PKCβ, PKCγ, and PKCδ, with IC50 values in the low nanomolar range. It is less potent against PKCζ and significantly less effective against PKCμ (also known as PKD1).[1][2][5]
Q3: What are the expected morphological changes in cells treated with this compound?
The effects of this compound on cell morphology are cell-type dependent. However, in some cancer cell lines, particularly those with a mesenchymal phenotype, treatment has not been shown to induce significant morphological changes such as the reversal of the E- to N-cadherin switch.[5] For example, in M2 metastatic melanoma cells, which have an elongated, mesenchymal-like shape, this compound treatment did not induce a shift to a more cuboidal, epithelial-like morphology.[5] This is in contrast to other PKC inhibitors like Gö 6976, which can induce such changes.[5]
Q4: I am not observing the expected morphological changes. What could be the reason?
There are several potential reasons for this:
-
Cell Type Specificity: The signaling pathways governing morphology in your specific cell line may not be heavily dependent on the PKC isoforms inhibited by this compound.
-
PKCμ/PKD1 Activity: this compound is a poor inhibitor of PKCμ (PKD1).[1][5] If the morphological phenotype in your model is regulated by PKCμ, this compound will likely have minimal effect. Studies have shown that specific inhibition of PKCμ is responsible for certain morphological changes, such as the N- to E-cadherin switch in melanoma cells.[5]
-
Inhibitor Concentration and Stability: Ensure the inhibitor is used at an effective concentration and has not degraded. Prepare fresh stock solutions in DMSO and store them properly at -20°C.[1][6]
-
Off-Target Effects: While this compound is a potent PKC inhibitor, kinase inhibitors can have off-target effects. The observed phenotype, or lack thereof, could be influenced by the modulation of other signaling pathways.[3]
-
Experimental Timeline: The timing and duration of inhibitor treatment are critical. Morphological changes can be rapid or may require prolonged incubation. A time-course experiment is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in cell morphology | The relevant PKC isoforms are not critical for morphology in the chosen cell line. | Use a positive control (e.g., a different cell line known to respond) or an alternative stimulus (e.g., phorbol esters) to confirm PKC pathway activity. Consider using a different inhibitor, such as Gö 6976, if PKCμ/PKD1 is a potential target.[5] |
| Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations typically range from 100 nM to 1 µM.[2][4] | |
| This compound does not inhibit the key isoform (e.g., PKCμ). | If PKCμ/PKD1 is the suspected mediator, use a specific PKD inhibitor or an shRNA-based knockdown approach to validate its role.[5] | |
| Cell Death/Toxicity Observed | Concentration is too high. | Reduce the concentration of this compound. Even at effective concentrations, some level of toxicity can be expected with prolonged exposure. Assess cell viability using assays like MTT or Trypan Blue exclusion. |
| Off-target kinase inhibition. | Be aware that many kinase inhibitors are not perfectly specific.[3] Compare results with other, structurally different PKC inhibitors to ensure the effect is due to PKC inhibition. | |
| Inconsistent or Variable Results | Inhibitor instability. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid multiple freeze-thaw cycles. |
| Cell culture conditions. | Ensure consistent cell density, passage number, and serum concentrations, as these can influence signaling pathways and inhibitor sensitivity. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PKC Isoforms
| PKC Isoform | IC50 Value | Reference |
| PKCα | 7 nM | [1][2] |
| PKCβ | 7 nM | [1][2] |
| PKCγ | 6 nM | [1][2] |
| PKCδ | 10 nM | [1][2] |
| PKCζ | 60 nM | [1][2] |
| PKCμ (PKD1) | 20,000 nM (20 µM) | [1][2] |
Table 2: Reported Effects of this compound on Cell Morphology
| Cell Type | Concentration | Duration | Observed Morphological Effect | Key Finding | Reference |
| M2 Metastatic Melanoma | 1 µM | Up to 48h | No significant change from elongated, mesenchymal-like shape. | This compound does not induce an N- to E-cadherin switch or revert the mesenchymal phenotype. | [5] |
| C6 Glioma Cells | 1 µM | 2h (pre-treatment) | PKC remains enriched in the cytoplasm/perinuclear region, similar to untreated cells. | This compound prevents TCDD-induced translocation of PKC to the membrane. | [2] |
Experimental Protocols
Protocol: Analysis of this compound-Induced Morphological Changes
This protocol provides a general workflow for assessing the impact of this compound on cell morphology using fluorescence microscopy to visualize the actin cytoskeleton.
1. Materials and Reagents:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
2. Cell Seeding:
-
Sterilize glass coverslips by immersing them in 70% ethanol and allowing them to air dry in a sterile cell culture hood.
-
Place one sterile coverslip into each well of a multi-well plate (e.g., 12-well or 24-well).
-
Trypsinize and count cells. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of analysis.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
3. This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range for initial experiments is 100 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired period (e.g., 1, 3, 24, or 48 hours). A time-course experiment is highly recommended.[5]
4. Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the fluorescently-labeled phalloidin solution (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Incubate with DAPI solution (diluted in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
5. Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence or confocal microscope, capturing images for both the phalloidin and DAPI channels.
Visualizations
Caption: this compound signaling pathway affecting cell adhesion and morphology.
Caption: Experimental workflow for analyzing this compound-induced cell morphology changes.
References
- 1. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
Dealing with inconsistent results in Go 6983 experiments
Technical Support Center: Go 6983 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the protein kinase C (PKC) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It exhibits high potency against conventional (cPKC) and novel (nPKC) isoforms.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or -20°C for up to one month.[3] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO up to 50 mM.[4] For in vivo experiments, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is important to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce solubility.[5] If precipitation is observed, warming and sonication can help dissolve the compound.[5]
Q4: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental context. Published studies have used a wide range of concentrations, from as low as 100 nM to as high as 20 µM.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Protein
Possible Cause 1: Incorrect Concentration Your experimental concentration may be too low for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your system. Start with a broad range of concentrations (e.g., 100 nM to 10 µM).
Possible Cause 2: Inactive Compound Improper storage or handling may have led to the degradation of this compound.
-
Solution: Ensure that the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).[3] Use a fresh aliquot for your experiment. To verify the activity of your this compound stock, consider using a positive control cell line or a cell-free kinase assay where the effect of this compound on PKC activity is well-established.
Possible Cause 3: High Intracellular ATP Concentration this compound is an ATP-competitive inhibitor.[1] High intracellular ATP levels can compete with the inhibitor, reducing its apparent potency.
-
Solution: Be aware that IC50 values from in vitro kinase assays, which often use low ATP concentrations, may not directly translate to cellular assays where ATP levels are much higher (in the millimolar range).[1] You may need to use a higher concentration of this compound in cellular experiments to achieve the desired level of inhibition.
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Inhibition of Other Kinases this compound is known to have off-target effects, especially at higher concentrations. At 500 nM, it can inhibit at least 21 other kinases by more than 50%.[1] Some of the most significantly inhibited off-target kinases include GSK3α and RSK1-4.[1]
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
To confirm that your observed phenotype is due to PKC inhibition and not an off-target effect, consider using another PKC inhibitor with a different chemical structure as a control.
-
A useful strategy is to perform parallel experiments with Gö 6976, an inhibitor that is more selective for conventional PKC isoforms (α, β) and does not inhibit novel or atypical PKCs as effectively as this compound.[1] If a biological effect is observed with this compound but not Gö 6976, it may be mediated by a novel or atypical PKC isoform.[1]
-
Possible Cause 2: The PKC Isoform is Not a Target of this compound this compound is a very poor inhibitor of PKCμ (also known as PKD1), with an IC50 in the micromolar range (20 µM).[4][6]
-
Solution: If your signaling pathway of interest involves PKCμ, this compound is not the appropriate inhibitor. Consider using a more specific PKCμ/PKD inhibitor.
Issue 3: Poor Reproducibility in Western Blotting
Possible Cause 1: Suboptimal Protocol Western blotting for phosphorylated proteins, which are often the downstream targets of PKC, requires specific protocol considerations.
-
Solution:
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.
-
Possible Cause 2: Variability in this compound Treatment Inconsistent treatment times or concentrations will lead to variable results.
-
Solution: Ensure precise timing and consistent concentrations of this compound for all samples. Prepare a master mix of the inhibitor in your cell culture media to add to your cells, rather than adding small volumes of a concentrated stock to individual wells or plates.
Issue 4: Cell Viability and Cytotoxicity
Possible Cause 1: High Concentration of this compound At high concentrations, this compound can induce cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration range of this compound for your specific cell line. Choose a concentration for your experiments that effectively inhibits your target without causing significant cell death.
Possible Cause 2: DMSO Toxicity The vehicle for this compound, DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure that the final concentration of DMSO in your cell culture media is consistent across all samples, including your vehicle control, and is below the toxic threshold for your cells (typically <0.5%).
Data Presentation
Table 1: this compound IC50 Values for PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ (PKD1) | 20,000 |
Data sourced from R&D Systems, Hello Bio, and Tocris Bioscience.[4]
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Prepare this compound Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10-50 mM. Store at -80°C in small aliquots.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Treatment: The next day, dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment time.
-
Downstream Analysis: After incubation, proceed with your intended downstream application (e.g., cell lysis for Western blotting, cell viability assay).
Protocol 2: Kinase Assay for this compound Activity
This is a generalized protocol and should be optimized for the specific kinase and substrate.
-
Reaction Mixture: Prepare a reaction buffer containing the purified PKC enzyme, a suitable substrate (e.g., syntide 2), and cofactors (e.g., MgCl2, lipids like phosphatidylserine, and a PKC activator like TPA).[3]
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).[3]
-
Incubation: Incubate at 30°C for a defined period (e.g., 10 minutes).[3]
-
Stop Reaction: Terminate the reaction, often by spotting the mixture onto phosphocellulose paper.[3]
-
Washing: Wash the paper to remove unincorporated ATP.[3]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation and, consequently, the inhibitory effect of this compound.[3]
Visualizations
Caption: this compound inhibits PKC-mediated phosphorylation of downstream substrates.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Go 6983 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Go 6983 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinase C (PKC) isoforms. It exhibits broad-spectrum activity against several PKC isozymes, including conventional (cPKC) and novel (nPKC) isoforms.[1] It functions by binding to the ATP-binding site of the kinase domain of PKC, preventing the phosphorylation of downstream substrates.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[2][3] Stock solutions are usually prepared in DMSO.[2] Once dissolved, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Solutions stored at -20°C are generally stable for up to one month, while those at -80°C can be stable for up to six months.[4] Before use, it is important to allow the solution to equilibrate to room temperature and ensure that any precipitate is fully dissolved.
Q3: What is a typical working concentration for this compound in primary cell cultures?
The optimal working concentration of this compound can vary significantly depending on the primary cell type, the specific PKC isoform being targeted, and the desired experimental outcome (e.g., inhibition of a specific pathway vs. induction of cytotoxicity). Based on literature, concentrations ranging from 100 nM to 10 µM have been used in various cell-based assays.[5] For primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. Starting with a broad range, for instance, from 100 nM to 20 µM, is advisable.
Q4: Can this compound induce both apoptosis and necrosis?
Yes, the mode of cell death induced by this compound can be dose-dependent.[6][7][8] At lower concentrations, it may primarily induce apoptosis, while at higher concentrations, it can lead to necrosis.[9][10][11] The specific threshold for switching from apoptosis to necrosis will vary between different primary cell types. Therefore, it is essential to characterize the mode of cell death across a range of concentrations using assays like Annexin V/Propidium Iodide staining.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent this compound solution.
-
Solution: Ensure the this compound stock solution is properly dissolved and vortexed before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If precipitation is observed in the stock solution, gently warm and vortex to redissolve.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the wells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell viability, fill the outer wells with sterile PBS or media without cells.
-
Problem 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: this compound instability in culture medium.
-
Solution: Prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. Some components of the media or serum may degrade the compound over time.
-
-
Possible Cause: Primary cells are resistant to PKC inhibition-induced death.
-
Solution: Confirm the activity of your this compound stock by treating a sensitive positive control cell line. If the inhibitor is active, your primary cells may have redundant survival pathways. Consider combination treatments or investigating downstream effectors to confirm PKC pathway inhibition.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for inducing cytotoxicity in your primary cells.
-
Problem 3: Unexpected changes in cell morphology unrelated to cell death.
-
Possible Cause: Off-target effects of this compound.
-
Solution: While this compound is a potent PKC inhibitor, it can have off-target effects at higher concentrations.[12] These effects can sometimes lead to changes in cell morphology, such as alterations in the cytoskeleton.[3] It is recommended to use the lowest effective concentration determined from your dose-response studies to minimize off-target effects. Additionally, consider using another PKC inhibitor with a different chemical structure to confirm that the observed phenotype is due to PKC inhibition.
-
-
Possible Cause: DMSO concentration.
-
Solution: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically below 0.5%). Run a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to account for any effects of the solvent.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ | 20000 |
Data compiled from multiple sources.[13][14]
Table 2: Exemplary Working Concentrations of this compound in Different Cell Types
| Cell Type | Assay Type | Concentration | Incubation Time | Observed Effect |
| Primary Mouse Hepatocytes | Cytotoxicity | 1-10 µM | 2 hours post-treatment | Protection against acetaminophen-induced cytotoxicity |
| Human Osteosarcoma Cells | Western Blot | 20 µM | 30 minutes | Abolished LPA-induced COX-2 expression |
| Naive Human Pluripotent Stem Cells | Cell Culture | 2 µM | Continuous | Maintenance of naive state |
| M2 Metastatic Melanoma Cells | Morphology/Western Blot | 1 µM | 1-48 hours | No significant effect on N-cadherin expression or morphology |
This table provides examples and the optimal concentration for your specific primary cell culture should be determined experimentally.[15]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound in adherent primary cell cultures.
Materials:
-
Primary cells
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate is required before media removal.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the this compound dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include appropriate controls.
-
Incubate for the desired treatment duration.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Vehicle Control: Supernatant from cells treated with DMSO.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound
-
6-well plates or culture tubes
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed primary cells and treat with this compound at various concentrations for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified overview of the PKC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of H2O2-induced necrosis by PKC and AMP-activated kinase signaling in primary cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Culture and Morphological Assessment of Primary Cell Lines from Human Primary Oral Squamous Cell Carcinoma Using Explant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 14. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 15. This compound (2285) by Tocris, Part of Bio-Techne [bio-techne.com]
Go 6983 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Go 6983 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound stock solutions?
A1: To ensure the stability and activity of this compound, it is crucial to follow proper preparation and storage protocols. This compound is soluble in DMSO.[1] For optimal results, use fresh, anhydrous DMSO to prepare a concentrated stock solution, typically at a concentration of 10-50 mM. Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: What are the recommended storage conditions and expected shelf-life for this compound?
A2: The stability of this compound is highly dependent on the storage conditions. The solid powder form is stable for at least three years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive.[1] To prevent photodegradation, it is essential to protect both the solid compound and its solutions from light exposure. Store stock solutions in amber vials or tubes wrapped in foil. During experimental procedures, minimize exposure to ambient light.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity in Long-Term Experiments | Degradation of this compound in aqueous cell culture media over time. | Replenish the cell culture media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| Photodegradation due to prolonged exposure to light. | Protect the cell culture plates or flasks from light by covering them with aluminum foil or using amber-colored vessels, especially during long incubation periods. | |
| Adsorption to plasticware. | Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. | |
| Precipitation of this compound in Cell Culture Media | The final concentration of DMSO in the media is too high, causing the compound to precipitate. | Ensure the final concentration of DMSO in the cell culture media is kept low, typically below 0.1%, to maintain the solubility of this compound. |
| The concentration of this compound exceeds its solubility limit in the aqueous media. | If a high concentration of this compound is required, consider using a solubilizing agent or a different formulation, if compatible with your experimental system. Always visually inspect the media for any signs of precipitation after adding the compound. | |
| Inconsistent or Unexpected Experimental Results | Off-target effects of this compound, as it is a broad-spectrum PKC inhibitor.[4] | Use multiple, structurally distinct PKC inhibitors to confirm that the observed phenotype is due to PKC inhibition and not an off-target effect. Include appropriate positive and negative controls in your experiments. |
| Cellular metabolism of this compound. | The metabolic stability of this compound in your specific cell line may vary. If you suspect metabolism is affecting your results, you may need to perform a time-course experiment to determine the optimal re-dosing schedule. |
Quantitative Data Summary
The following table summarizes the known stability data for this compound.
| Form | Storage Temperature | Solvent | Reported Stability | Source |
| Solid Powder | -20°C | N/A | ≥ 3 years | [2] |
| Stock Solution | -20°C | DMSO | Up to 1 month | [3][5] |
| Stock Solution | -80°C | DMSO | Up to 6 months | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Sterile, light-protected microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- HPLC column (e.g., C18)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or Trifluoroacetic acid (TFA)
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the this compound stock solution in your cell culture medium to the final working concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
- Aliquot the this compound-containing media into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
- Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
- At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
- Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitated proteins.
- Analyze the supernatant by HPLC-UV. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the peak area of this compound at its maximum absorbance wavelength.
- Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life under your experimental conditions.
Visualizations
Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.
Caption: Troubleshooting workflow for experiments with this compound.
References
Optimizing incubation time for Go 6983 treatment
Technical Support Center: Go 6983
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of several PKC isozymes, including conventional (PKCα, PKCβ, PKCγ), novel (PKCδ), and atypical (PKCζ) isoforms, with varying potencies.[1][5] By inhibiting PKC, this compound can modulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Q2: What are the recommended starting concentrations for this compound treatment?
Based on published literature, a common starting concentration for in vitro experiments ranges from 1 µM to 10 µM. However, the optimal concentration is highly cell-type and context-dependent. It is advisable to perform a dose-response experiment to determine the effective concentration for your specific experimental system.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound can vary significantly, from as short as 30 minutes to several hours, depending on the cell type, the specific PKC isoform being targeted, and the downstream signaling events being investigated. Short incubation times are often sufficient for inhibiting rapid phosphorylation events, while longer incubations may be necessary to observe effects on gene expression or cell phenotype. A time-course experiment is essential to determine the ideal incubation period for your specific research question.
Q4: Is this compound stable in cell culture media?
This compound is generally stable in cell culture media for the duration of most experiments. However, for long-term incubations (e.g., over 24 hours), the stability of the compound should be considered, and media changes with fresh inhibitor may be necessary. It is recommended to prepare fresh stock solutions in DMSO and dilute to the final working concentration in culture media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound treatment observed. | Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) to identify the optimal incubation time for your specific endpoint. |
| Ineffective Concentration: The concentration of this compound may be too low to inhibit the target PKC isoforms in your cell type. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM) to determine the EC50. | |
| Low PKC Activity: The targeted PKC pathway may not be active under your basal experimental conditions. | Consider stimulating the pathway with a known activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to confirm the inhibitory effect of this compound. | |
| High levels of cell death or cytotoxicity observed. | Off-target Effects: At high concentrations or with long incubation times, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration and the shortest incubation time necessary to achieve the desired biological effect. Confirm the phenotype with a second, structurally different PKC inhibitor if possible. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture media is non-toxic to your cells (typically <0.1%). | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluence, or serum concentration can affect cellular signaling and response to inhibitors. | Standardize cell culture conditions and use cells within a consistent passage number range for all experiments. |
| Inhibitor Degradation: Improper storage of this compound can lead to reduced potency. | Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols & Data Presentation
Protocol: Optimizing this compound Incubation Time via Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound in your cell line of interest by measuring the phosphorylation of a downstream target.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
2. Starvation (Optional):
-
If the signaling pathway of interest is sensitive to serum components, starve the cells in serum-free or low-serum media for 4-24 hours prior to the experiment.
3. This compound Treatment:
-
Prepare a working solution of this compound in your cell culture media at the desired final concentration (start with a concentration determined from a dose-response experiment, e.g., 1 µM).
-
Remove the media from the cells and add the this compound-containing media.
-
Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).
4. Pathway Stimulation (Optional):
-
If you are investigating the inhibitory effect of this compound on an activated pathway, add a stimulus (e.g., PMA) for a short period (e.g., 15-30 minutes) before the end of each this compound incubation time point.
5. Cell Lysis and Protein Quantification:
-
At the end of each time point, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
6. Western Blot Analysis:
-
Analyze the protein lysates by Western blot to assess the phosphorylation status of a known downstream target of PKC (e.g., phospho-MARCKS, phospho-PKD).
-
Also, probe for the total protein of the target as a loading control.
7. Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the incubation time to determine the time point at which maximal inhibition is achieved.
Table 1: Example Incubation Times and Concentrations from Literature
| Cell Line | Concentration | Incubation Time | Application | Reference |
| PC-3 | 1 µM | 2 hours | Abrogation of TPA-induced EGFR transactivation | [1] |
| Human Osteosarcoma | 20 µM | 30 minutes | Blocking LPA-mediated COX-2 expression | |
| Bone Marrow-Derived Macrophages (BMMs) | 2.5 µM | 4 hours (pretreatment) | Inhibition of RANKL-induced signaling | [5] |
| C6 Glioma Cells | 1 µM | 2 hours (pretreatment) | Inhibition of TCDD-induced effects | [5] |
| Naïve Human Pluripotent Stem Cells | 2 µM | Continuous | Culture maintenance |
Visualizations
Caption: this compound inhibits the PKC signaling pathway.
References
Technical Support Center: Go 6983 & Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference when using the protein kinase C (PKC) inhibitor Go 6983 in fluorescence-based assays.
Introduction
This compound is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinase C (PKC) isoforms, widely used in cell signaling research.[1][2][3][4] While a valuable tool, its chemical structure, a bisindolylmaleimide, is known to possess intrinsic fluorescent properties.[5][6][7] This autofluorescence can interfere with fluorescence-based assays, leading to high background, false positives, or inaccurate quantification. This guide provides practical strategies to identify, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of the ATP-binding site of several PKC isozymes.[2] It exhibits potent inhibition of conventional (cPKC) and novel (nPKC) isoforms.[1][2][3][4]
Q2: Does this compound interfere with fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence-based assays due to its intrinsic fluorescence (autofluorescence).[5][6][7] The core chemical structure, a bisindolylmaleimide, is known to be fluorescent. This can lead to increased background signal and potentially confounding results.
Q3: What are the signs of this compound interference in my assay?
-
High background fluorescence: An unusually high signal in control wells containing this compound but lacking the fluorescent probe.
-
Inconsistent results: High variability between replicate wells treated with this compound.
-
Unexpected spectral profiles: A shift in the emission spectrum of your sample when this compound is present.
-
Difficulty in distinguishing signal from noise: A low signal-to-background ratio in the presence of the inhibitor.
Q4: At what concentrations is this compound typically used?
The effective concentration of this compound for PKC inhibition in cell-based assays typically ranges from nanomolar to low micromolar concentrations. However, the concentration at which autofluorescence becomes problematic will depend on the specifics of the assay system, including the brightness of the fluorescent probe and the sensitivity of the detection instrument.
Q5: Are there alternatives to this compound with lower intrinsic fluorescence?
While this compound is a widely used pan-PKC inhibitor, other inhibitors with different chemical scaffolds may exhibit lower autofluorescence. The choice of an alternative will depend on the specific PKC isoforms being targeted and the experimental context. It is recommended to consult the literature and manufacturer's information for potential alternatives.
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of this compound against various PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ | 20000 |
(Data compiled from multiple sources)[1][2][3][4]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background is the most common issue arising from this compound's autofluorescence.
| Potential Cause | Troubleshooting Step |
| This compound is autofluorescent at the excitation/emission wavelengths of your assay. | 1. Perform Control Experiments: Include a "this compound only" control (cells + this compound, no fluorescent probe) to quantify the contribution of the inhibitor to the total signal. 2. Spectral Analysis: If your instrument allows, run an emission scan of the "this compound only" sample to determine its peak emission wavelength. This will help in selecting alternative fluorophores. 3. Choose Red-Shifted Dyes: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to fluorophores with excitation and emission in the red or far-red spectrum can significantly reduce interference.[8] |
| The concentration of this compound is too high. | 1. Titrate this compound: Determine the lowest effective concentration of this compound that provides the desired biological effect while minimizing autofluorescence. |
| Cellular or media components are contributing to background. | 1. Use Phenol Red-Free Media: Phenol red is a known source of background fluorescence. 2. Optimize Cell Density: Very high cell densities can increase background. |
Issue 2: Inaccurate Quantification of Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| The signal from this compound is being added to the signal from your fluorescent probe. | 1. Background Subtraction: Subtract the average fluorescence intensity of the "this compound only" control from all experimental wells containing the inhibitor.[5] 2. Live-Cell Imaging Considerations: For time-lapse imaging, acquire a baseline image with this compound before adding the fluorescent probe to establish the background signal. |
| The presence of this compound is quenching the fluorescence of your probe. | 1. In Vitro Controls: In a cell-free system, mix your fluorescent probe with this compound at the experimental concentration to see if it quenches the signal. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence Profile of this compound
This protocol allows you to characterize the autofluorescence of this compound in your specific experimental setup.
Materials:
-
This compound stock solution
-
Assay buffer or cell culture medium (phenol red-free)
-
Microplate reader with spectral scanning capability
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer or medium, starting from a concentration 10-fold higher than your planned experimental concentration.
-
Include a "buffer/medium only" control.
-
Dispense the dilutions and control into the wells of a black, clear-bottom microplate.
-
Using the plate reader, perform an excitation scan to find the optimal excitation wavelength.
-
With the optimal excitation wavelength, perform an emission scan to determine the peak emission wavelength and the spectral profile of this compound's autofluorescence.
-
Analyze the data to understand the spectral characteristics of this compound and its concentration-dependent contribution to fluorescence.
Protocol 2: Mitigating this compound Interference in a Cell-Based Fluorescence Assay
Materials:
-
Cells of interest
-
This compound
-
Fluorescent probe
-
Phenol red-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Control Groups: Prepare the following control groups in your experiment:
-
Untreated cells (no this compound, no fluorescent probe)
-
Cells + fluorescent probe only
-
Cells + this compound only
-
Experimental group: Cells + this compound + fluorescent probe
-
-
Incubation: Treat cells with this compound for the desired time, followed by incubation with the fluorescent probe according to your standard protocol.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer to remove any unbound this compound and fluorescent probe.
-
Data Acquisition: Acquire fluorescence images or plate reader data.
-
Data Analysis:
-
Subtract the average fluorescence intensity of the "Untreated cells" from all other wells to correct for cellular autofluorescence.
-
Subtract the average fluorescence intensity of the "Cells + this compound only" group from the "Experimental group" to correct for the contribution of this compound's autofluorescence.
-
Visualizations
Signaling Pathway
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound interference in fluorescence-based assays.
References
- 1. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. New fluorescent probes for protein kinase C. Synthesis, characterization, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming PKC Inhibition by Go 6983 in Cells: A Comparative Guide
This guide provides a comprehensive overview of methods to confirm the inhibition of Protein Kinase C (PKC) in a cellular context using Go 6983. It is intended for researchers, scientists, and drug development professionals. We will objectively compare this compound's performance with alternative inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of studies targeting the PKC family of kinases.
Introduction to this compound and the PKC Family
The Protein Kinase C (PKC) family consists of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[1] These enzymes are activated by second messengers like diacylglycerol (DAG) and calcium (Ca²⁺).[2] Based on their activation requirements, they are categorized into three subfamilies:
-
Conventional PKCs (cPKC): α, βI, βII, γ (require DAG and Ca²⁺)
-
Novel PKCs (nPKC): δ, ε, η, θ (require DAG but are Ca²⁺-independent)
-
Atypical PKCs (aPKC): ζ, ι/λ (do not require DAG or Ca²⁺ for activation)
This compound is a widely used cell-permeable, ATP-competitive inhibitor with a broad spectrum of activity against most PKC isoforms.[3][4] It is a bisindolylmaleimide compound that effectively inhibits conventional and novel PKC isoforms at nanomolar concentrations.[5][6] Understanding its precise inhibitory profile and having robust methods to confirm its action in cells are critical for accurately interpreting experimental results.
Comparative Analysis of PKC Inhibitors
This compound is often used as a pan-PKC inhibitor, but its efficacy varies across different isoforms, and it has a notably high IC50 for PKCμ (also known as PKD1).[7][8] Its performance should be considered in the context of other available inhibitors, which may offer greater selectivity for specific isoforms or subfamilies.
| Inhibitor | Type | Target PKC Isoforms and IC50 Values | Key Characteristics & Off-Target Effects |
| This compound | Pan-PKC Inhibitor (Bisindolylmaleimide) | PKCα (7 nM), PKCβ (7 nM), PKCγ (6 nM), PKCδ (10 nM), PKCζ (60 nM), PKCμ (20 µM)[3][4][6] | Broad-spectrum inhibitor for most PKC isoforms.[3] Ineffective against PKCμ.[8] At 500 nM, can inhibit at least 21 other kinases.[9] |
| Sotrastaurin (AEB071) | Pan-PKC Inhibitor | PKCα (0.95 nM), PKCβ (0.64 nM), PKCθ (0.22 nM), PKCδ, ε, η (1.8–3.2 µM)[10] | Potent inhibitor of both conventional and novel PKC isoforms; exhibits immunosuppressive functions.[10] |
| Enzastaurin (LY317615) | Selective PKCβ Inhibitor (Bisindolylmaleimide) | PKCβ (6 nM), PKCα (39 nM), PKCγ (83 nM), PKCε (110 nM)[10] | Highly selective for PKCβ. Also reported to inhibit glycogen synthase kinase 3β (GSK3β) and the AKT pathway.[10] |
| Ruboxistaurin (LY333531) | Selective PKCβ Inhibitor (Bisindolylmaleimide) | PKCβ1 (4.7 nM), PKCβ2 (5.9 nM). Higher IC50 for other isoforms.[10] | Highly selective for PKCβ isoforms.[10] Has been studied for ameliorating diabetes-induced retinal hemodynamic abnormalities.[11] |
| Gö 6976 | cPKC-Selective Inhibitor (Indolocarbazole) | PKCα, β (low nM range). Does not effectively inhibit novel or atypical isoforms. Potent inhibitor of PKCμ/PKD1 (IC50 = 20 nM).[8][9] | Selective for conventional PKCs (α, β).[9] Unlike this compound, it is a potent inhibitor of PKCμ/PKD1.[7][8] Known to be promiscuous, inhibiting other kinases like Aurora B, CHK1, and GSK3β.[9] |
Experimental Confirmation of this compound Activity in Cells
Confirming that this compound is effectively inhibiting PKC in your cellular model is crucial. This can be achieved through a combination of methods that assess the phosphorylation of direct PKC substrates, the activity of downstream signaling pathways, and the translocation of PKC isoforms.
Western Blot Analysis of PKC Substrate Phosphorylation
The most direct method to confirm PKC inhibition is to measure the phosphorylation status of its substrates. Upon cell stimulation with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA), PKC activity increases, leading to the phosphorylation of its target proteins on serine or threonine residues. Pre-treatment with this compound should attenuate or block this phosphorylation.
Key Approaches:
-
Pan-Specific Phospho-PKC Substrate Antibodies: Use an antibody that recognizes a phosphorylated consensus motif common to many PKC substrates (e.g., phospho-(Ser) PKC substrate antibody). This provides a global readout of PKC activity. A reduction in the signal of multiple bands after this compound treatment indicates successful inhibition.[12]
-
Phospho-Specific Antibodies for Downstream Targets: Analyze the phosphorylation of well-established downstream effectors of PKC signaling pathways. The choice of target depends on the cell type and signaling context.
-
MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): A prominent and direct substrate of PKC.
-
ERK1/2 (MAPK): PKC can activate the Ras/Raf/MEK/ERK pathway.[13] Inhibition of PKC can lead to reduced ERK1/2 phosphorylation.
-
Akt/GSK3β: PKC can influence the PI3K/Akt pathway.[10]
-
c-Myc: A transcription factor whose activity can be regulated by PKC signaling pathways.[14]
-
S6 Ribosomal Protein: PKC activation can lead to the phosphorylation of S6, and this can be inhibited by this compound.[15]
-
Figure 1. Experimental workflow for Western blot analysis.
PKC Translocation Assay
For conventional and novel PKC isoforms, activation involves translocation from the cytosol to cellular membranes (e.g., plasma membrane, Golgi, nucleus).[16][17] This event can be visualized by immunofluorescence microscopy or quantified by cellular fractionation followed by Western blotting. Pre-treatment with this compound should prevent the stimulus-induced translocation of the targeted PKC isoform.
Methodology:
-
Pre-treat cells with this compound or a vehicle control.
-
Stimulate with a PKC activator like PMA for a short period (e.g., 15-30 minutes).[16]
-
Perform cell fractionation to separate the cytosolic and membrane-bound protein fractions.
-
Analyze equal amounts of protein from each fraction by Western blot using an antibody specific for the PKC isoform of interest (e.g., PKCα, PKCδ).
-
Expected Result: In control cells, the PKC signal will increase in the membrane fraction and decrease in the cytosolic fraction after stimulation. In this compound-treated cells, the PKC isoform will remain predominantly in the cytosolic fraction even after stimulation.
In Vitro PKC Kinase Assay
A direct measurement of PKC catalytic activity can be performed using an in vitro kinase assay on cell lysates. This involves incubating the cell lysate (containing PKC) with a specific substrate and ATP.
Methodology:
-
Non-Radioactive ELISA-Based Assays: Commercially available kits (e.g., Abcam ab139437) provide a safe and reliable method.[18] These assays typically use a microplate pre-coated with a specific peptide substrate for PKC.
-
Prepare cell lysates from control and this compound-treated cells.
-
Add lysates to the substrate-coated wells along with ATP.
-
PKC in the lysate phosphorylates the substrate.
-
A phospho-specific antibody conjugated to an enzyme (like HRP) is used for detection.
-
The colorimetric signal is proportional to PKC activity.[18]
-
-
Radioactive Assays: The traditional method involves using γ-³²P-labeled ATP.[19] The phosphorylation of a substrate (e.g., histone H1 or a specific peptide) is measured by scintillation counting or autoradiography after separating the substrate from the unincorporated ATP.[19]
Expected Result: Lysates from cells treated with this compound will show significantly lower kinase activity compared to lysates from untreated, stimulated cells.
Figure 2. this compound inhibits PKC catalytic activity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Downstream Targets
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace with serum-free media.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.[5][15]
-
Stimulation: Add a PKC activator (e.g., 100 nM PMA) for the optimal time determined for your cell line (e.g., 15-60 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-(Ser) PKC Substrate) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) or the total (non-phosphorylated) form of the target protein.
Protocol 2: Cell Fractionation for Translocation Assay
-
Cell Treatment: Follow steps 1-3 from Protocol 1, typically using cells grown in 10 cm dishes.
-
Harvesting: After stimulation, wash cells with ice-cold PBS and scrape into 1 mL of ice-cold hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, plus protease/phosphatase inhibitors).
-
Homogenization: Allow cells to swell on ice for 15 minutes. Homogenize with a Dounce homogenizer (20-30 strokes) or by passing through a 27-gauge needle (10-20 times).
-
Cytosolic Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction .
-
Membrane Fraction: Wash the pellet from the 100,000 x g spin with Buffer A. Re-suspend the pellet in RIPA buffer. This is the membrane fraction .
-
Analysis: Quantify protein concentrations for both fractions. Analyze equal protein amounts (e.g., 20 µg) from the cytosolic and membrane fractions of each condition by Western blot as described in Protocol 1, using an antibody against the PKC isoform of interest.
Figure 3. Comparison of this compound and Gö 6976 specificity.
References
- 1. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 7. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of protein kinase C activity inhibits osteosarcoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 19. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of Pan-PKC Inhibition: A Comparative Guide to Alternatives for Go 6983
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase C (PKC) inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. Go 6983 has long been a staple tool for pan-PKC inhibition; however, a range of alternative compounds have emerged, each with distinct biochemical properties, selectivity profiles, and mechanisms of action. This guide provides an objective comparison of prominent pan-PKC inhibitors—Sotrastaurin (AEB071), Enzastaurin, and the Bisindolylmaleimides I and IX—against the benchmark, this compound, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as IC50 or Ki values) and its selectivity against the target kinase family and other off-target kinases. The following tables summarize the available quantitative data for this compound and its alternatives against various PKC isozymes. It is important to note that direct comparisons can be complex due to variations in experimental conditions, such as ATP concentrations, across different studies.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Pan-PKC Inhibitors Against Conventional PKC Isozymes
| Inhibitor | PKCα | PKCβ | PKCβI | PKCβII | PKCγ |
| This compound | 7[1][2][3] | 7[1][2][3] | 17 | 16 | 6[1][2][3] |
| Sotrastaurin (AEB071) | 0.95 (Ki) | 0.64 (Ki) | - | - | - |
| Enzastaurin | 39 | 6 | - | - | 83 |
| Bisindolylmaleimide I | 20 | - | 17 | 16 | 20 |
| Bisindolylmaleimide IX | 5 | - | 24 | 14 | 27 |
Table 2: Comparative Inhibitory Activity (IC50/Ki in nM) of Pan-PKC Inhibitors Against Novel and Atypical PKC Isozymes
| Inhibitor | PKCδ | PKCε | PKCη | PKCθ | PKCζ | PKCμ (PKD1) |
| This compound | 10[1][2][3] | - | - | - | 60[1][3] | 20000[1] |
| Sotrastaurin (AEB071) | 2.1 (Ki) | 3.2 (Ki) | 1.8 (Ki) | 0.22 (Ki) | Inactive | - |
| Enzastaurin | - | 110 | - | - | - | - |
| Bisindolylmaleimide I | - | - | - | - | - | - |
| Bisindolylmaleimide IX | - | 24 | - | - | - | - |
In-Depth Inhibitor Profiles
This compound
This compound is a well-established, broad-spectrum PKC inhibitor that demonstrates potent inhibition of conventional and novel PKC isoforms.[1][2][3] However, it is notably less effective against the atypical PKCζ and largely inactive against PKCμ (also known as PKD1).[1] While widely used, researchers should be aware of its potential for off-target effects.[4]
Sotrastaurin (AEB071)
Sotrastaurin emerges as a highly potent and selective pan-PKC inhibitor, with sub-nanomolar to low nanomolar Ki values for conventional and novel PKC isozymes. A key advantage of Sotrastaurin is its reported inactivity against the atypical PKCζ, offering a more targeted inhibition profile compared to this compound. Its selectivity has been highlighted in studies related to T-cell activation and immunosuppression.
Enzastaurin
Enzastaurin is a selective inhibitor of PKCβ with an IC50 of 6 nM in cell-free assays.[5][6] It exhibits 6- to 20-fold lower potency against PKCα, PKCγ, and PKCε.[5][6] This selectivity makes it a valuable tool for studies focusing on the specific roles of PKCβ in cellular processes, such as angiogenesis and tumor cell proliferation.[7]
Bisindolylmaleimide I (GF109203X)
Bisindolylmaleimide I is a potent inhibitor of conventional PKC isoforms (α, βI, βII, and γ) with IC50 values in the low nanomolar range. It is reported to have greater than 3000-fold selectivity for PKC compared to EGFR, PDGFR, and the insulin receptor. Like this compound, it is an ATP-competitive inhibitor.
Bisindolylmaleimide IX (Ro 31-8220)
Bisindolylmaleimide IX is another potent pan-PKC inhibitor with low nanomolar IC50 values for conventional and the novel PKCε isoform. Notably, it also demonstrates potent inhibition of other kinases such as MAPKAP-K1b, MSK1, GSK3β, and S6K1, indicating a broader range of off-target effects that should be considered when interpreting experimental results.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate, the following diagrams illustrate a key PKC signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 value of a pan-PKC inhibitor using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP
-
ATP solution
-
Test inhibitor (e.g., this compound or alternative)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, lipid activator, PKC substrate peptide, and the purified PKC enzyme.
-
Serially dilute the test inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration appropriate for the specific PKC isozyme (often near the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol describes how to assess the in-cell activity of a pan-PKC inhibitor by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitor (e.g., this compound or alternative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)[8][9][10]
-
Primary antibody against the total protein of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate or a housekeeping protein like β-actin.
Conclusion
The choice of a pan-PKC inhibitor is contingent upon the specific experimental goals. This compound remains a valuable and well-characterized tool for broad-spectrum PKC inhibition. However, for researchers requiring higher selectivity, particularly to avoid atypical PKC isoforms, Sotrastaurin presents a compelling alternative. Enzastaurin offers a more targeted approach for investigating PKCβ-specific functions. The Bisindolylmaleimides I and IX are potent inhibitors but necessitate careful consideration of their potential off-target effects. By understanding the distinct profiles of these inhibitors and employing rigorous experimental methodologies, researchers can more accurately dissect the complex roles of PKC signaling in health and disease.
References
- 1. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-(Ser) PKC Substrate Antibody (#2261) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-PKC Substrate Motif [(R/K)XpSX(R/K)] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
Validating the Efficacy of Go 6983: A Comparative Guide Using Phospho-Specific Antibodies
Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. Its efficacy is critical for researchers studying signaling pathways where PKC plays a central role. This guide provides an objective comparison of this compound with other inhibitors and details the experimental validation of its function using phospho-specific antibodies, a crucial technique for assessing the inhibition of specific signaling events.
This compound functions as a competitive inhibitor at the ATP-binding site of conventional (α, β, γ), novel (δ, ε, η, θ), and atypical (ζ) PKC isoforms.[1][2] By blocking the binding of ATP, this compound prevents the autophosphorylation and the phosphorylation of downstream substrate proteins, thereby inhibiting the signal transduction cascade.
Comparative Efficacy of this compound
The inhibitory concentration (IC50) of this compound varies across different PKC isoforms, demonstrating its broad-spectrum activity.
| PKC Isoform | This compound IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ (PKD) | 20,000 |
Data sourced from multiple references.[1][3]
This compound in Comparison to Other PKC Inhibitors
This compound's profile distinguishes it from other commonly used PKC inhibitors.
| Inhibitor | Target PKC Isoforms | Key Characteristics |
| This compound | Broad spectrum (conventional, novel, and atypical PKCs) | Potent inhibitor of most PKC isoforms; less effective against PKCμ (PKD).[4][5] |
| Gö 6976 | Conventional PKCs (α, β) | Selective for conventional PKC isoforms; does not effectively inhibit novel or atypical PKCs at lower concentrations.[6][7] |
| Staurosporine | Broad spectrum (most kinases) | Highly potent but non-selective kinase inhibitor, often used as a positive control for inhibition but lacks specificity for PKC.[6] |
| Bisindolylmaleimide I (Bis I) | Conventional and novel PKCs | Broadly inhibits conventional and novel PKCs but is less effective against atypical PKCs.[6] |
Visualizing the Mechanism of Action
The following diagram illustrates the PKC signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the kinase activity of activated PKC, preventing substrate phosphorylation.
Experimental Validation Workflow
The efficacy of this compound is validated by observing a decrease in the phosphorylation of a known PKC substrate using Western blotting with a phospho-specific antibody.
Caption: Workflow for validating this compound efficacy using phospho-specific antibodies.
Detailed Experimental Protocol: Western Blotting
This protocol outlines the validation of this compound's inhibitory effect on PKC-mediated phosphorylation.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency. For suspension cells, ensure a density of approximately 1 x 10^7 cells per condition.[8]
-
If applicable, serum-starve cells for 16 hours prior to treatment to reduce basal kinase activity.[8]
-
Pre-incubate one set of cells with the desired concentration of this compound (e.g., 1-10 µM) for 1-2 hours.[3] Another set should be treated with a vehicle control (e.g., DMSO).
-
Stimulate both this compound-treated and control cells with a PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA, at 100-200 nM) for a predetermined time (e.g., 15-30 minutes) to induce substrate phosphorylation.
2. Lysate Preparation:
-
Place cells on ice and wash with ice-cold 1X PBS.[8]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[8][10]
-
Centrifuge the lysates at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
3. SDS-PAGE and Protein Transfer:
-
Normalize the total protein concentration for all samples and add SDS-PAGE loading buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
4. Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8][10] Note: Avoid using milk as a blocking agent, as its casein content is phosphorylated and can cause high background.[9][10]
-
Incubate the membrane overnight at 4°C with the primary phospho-specific antibody diluted in 3% BSA/TBST.[8]
-
In parallel, probe a separate blot (or strip the first one) with an antibody against the total (non-phosphorylated) protein to serve as a loading control.[10]
-
Wash the membrane three to four times with TBST for 5 minutes each.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST four times for 5 minutes each.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Interpreting the Results: A successful validation will show a strong band for the phosphorylated protein in the PMA-stimulated, vehicle-treated sample. In contrast, the lane with the this compound pre-treated sample should show a significant reduction or complete absence of this band. The total protein levels should remain consistent across all lanes, confirming that the observed effect is due to the inhibition of phosphorylation and not a decrease in the total amount of the substrate protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. glpbio.com [glpbio.com]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Go 6983: A Comparative Guide to Its Cross-Reactivity with Other Kinase Families
Go 6983 is a widely utilized potent, cell-permeable inhibitor of the Protein Kinase C (PKC) family. While it demonstrates broad-spectrum activity against several PKC isoforms, its interaction with other kinase families is a critical consideration for researchers aiming for target specificity in their investigations. This guide provides a comprehensive comparison of this compound's performance against its primary targets and its cross-reactivity with other kinases, supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound is primarily recognized as a pan-PKC inhibitor, exhibiting potent inhibition of conventional and novel PKC isoforms. However, its efficacy against atypical PKC isoforms is notably lower. A kinase screen of 178 inhibitors revealed that at a concentration of 0.5 µM, this compound substantially inhibits several other kinases, indicating a degree of promiscuity.
Primary Targets: Protein Kinase C (PKC) Isoforms
This compound demonstrates high potency against the following PKC isoforms:
| Kinase Target | IC50 (nM) |
| PKCα | 7 |
| PKCβ | 7 |
| PKCγ | 6 |
| PKCδ | 10 |
| PKCζ | 60 |
| PKCμ | 20000 |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity in vitro.[1][2][3]
Off-Target Kinase Activity
A comprehensive kinase panel screen by Reaction Biology Corporation provides insight into the cross-reactivity of this compound. The following table summarizes the percentage of remaining activity of various kinases in the presence of 0.5 µM this compound. Lower percentages indicate stronger inhibition.
| Kinase Family | Kinase Target | % Activity Remaining at 0.5µM |
| PKC | PKCδ | 1.7 |
| PKCα | 3.1 | |
| PKCθ | 4.5 | |
| PKCη | 6.8 | |
| CAMK | RSK4 | 4.5 |
| RSK3 | 5.5 | |
| RSK2 | 6.6 | |
| Other | PIM3 | 5.0 |
| PIM1 | 7.1 | |
| MSK1 | 8.3 | |
| GSK3α | 10.0 | |
| GSK3β | 11.0 | |
| ROCK2 | 12.0 | |
| PRKD1 (PKCμ) | >50 |
Data sourced from the Reaction Biology Corporation Kinase HotspotSM screen, as provided by the IUPHAR/BPS Guide to PHARMACOLOGY.[4]
This data reveals significant off-target activity of this compound against the RSK and PIM kinase families, as well as GSK3. Notably, its inhibition of PKCμ (PRKD1) is minimal, consistent with its high IC50 value for this isoform.
Comparison with Alternative PKC Inhibitors
For researchers requiring higher selectivity, several alternative PKC inhibitors are available. Sotrastaurin (AEB071) and Enzastaurin are two such alternatives with distinct selectivity profiles.
| Inhibitor | Primary Targets | Key Off-Targets (if known) |
| This compound | Pan-PKC (potent against conventional & novel isoforms) | RSK family, PIM family, GSK3 |
| Sotrastaurin | Pan-PKC (potent against classical & novel isoforms) | GSK3β (at higher concentrations) |
| Enzastaurin | PKCβ selective | Less characterized for broad off-target effects |
Signaling Pathways and Experimental Workflows
To visualize the interactions of this compound and the experimental approaches to assess its specificity, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol outlines a general procedure for determining the in vitro activity of this compound against a panel of kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
Phosphocellulose paper or filter plates
-
Scintillation counter
-
Wash buffer (e.g., 0.75% phosphoric acid)
2. Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or the wells of a filter plate.
-
Wash the paper/plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
1. Reagents and Materials:
-
Cell line of interest
-
This compound (or other inhibitors)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Antibodies against the target kinase
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target kinase.
-
A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the inhibitor indicates target engagement.
By understanding the cross-reactivity profile of this compound and employing rigorous experimental validation, researchers can more accurately interpret their findings and select the most appropriate tools for their studies of cellular signaling.
References
Go 6983 Versus Isoform-Specific PKC Inhibitors: A Comparative Guide for Researchers
For researchers in pharmacology, cell signaling, and drug discovery, selecting the right tool to probe the complex family of Protein Kinase C (PKC) isozymes is a critical decision. This guide provides a detailed comparison of the broad-spectrum inhibitor Go 6983 and several prominent isoform-specific PKC inhibitors, offering insights into their selectivity, experimental applications, and the signaling pathways they target.
This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this compound with alternative isoform-specific inhibitors, supported by experimental data and detailed methodologies.
Introduction to PKC Inhibition
The Protein Kinase C family comprises a group of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The diverse and sometimes opposing roles of different PKC isoforms necessitate the availability of a varied toolkit of inhibitors.[3] Broad-spectrum inhibitors like this compound are valuable for initial investigations into the general involvement of PKC in a biological process. However, to dissect the specific contributions of individual isoforms, highly selective inhibitors are indispensable.
The Broad-Spectrum Inhibitor: this compound
This compound is a widely used, cell-permeable inhibitor of PKC that acts as an ATP-competitive inhibitor.[4] It exhibits potent inhibition against several conventional and novel PKC isoforms.[4][5][6][7] While often described as a pan-PKC inhibitor, it displays significantly lower potency towards atypical PKC isoforms.[4]
A New Generation of Selectivity: Isoform-Specific PKC Inhibitors
In recent years, drug discovery efforts have yielded a number of inhibitors with remarkable selectivity for individual PKC isoforms. These molecules are critical for elucidating the precise functions of each isozyme and for developing targeted therapies with potentially fewer off-target effects. This guide will focus on three such inhibitors:
-
Sotrastaurin (AEB071): A potent inhibitor of both conventional and novel PKC isoforms, with particularly high affinity for PKCθ.[8][9]
-
Enzastaurin (LY317615): A selective inhibitor of PKCβ.[2][10]
-
Ruboxistaurin (LY333531): Another highly selective inhibitor of PKCβ.[11][12]
Comparative Analysis of Inhibitor Selectivity
The defining characteristic of these inhibitors is their differential potency against the various PKC isoforms. The following table summarizes their reported IC50 or Ki values, providing a quantitative comparison of their selectivity profiles.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ | PKCθ | Reference |
| This compound | 7 nM | 7 nM | 6 nM | 10 nM | 110 nM | 60 nM | - | [4][5][6][7] |
| Sotrastaurin (AEB071) | - | - | - | - | - | inactive | 0.22 nM (Ki) | [8] |
| Enzastaurin (LY317615) | 39 nM | 6 nM | 83 nM | - | 110 nM | - | - | [2] |
| Ruboxistaurin (LY333531) | - | 4.7 nM (βI), 5.9 nM (βII) | - | - | - | - | - | [12] |
Note: The table presents IC50 values unless otherwise stated. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate the practical application of these inhibitors in a research setting, detailed protocols for key experimental assays are provided below.
In Vitro Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of a purified PKC isoform and its inhibition by a compound.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for conventional and novel PKC activation
-
Inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, PS/DAG vesicles, and the PKC substrate peptide.
-
Add the desired concentration of the inhibitor (e.g., this compound, Sotrastaurin) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blotting for Phosphorylated PKC Substrates
This method allows for the analysis of PKC activity within a cellular context by detecting the phosphorylation of downstream substrates.[13][14]
Materials:
-
Cell culture reagents
-
PKC activators (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC inhibitors (this compound or isoform-specific inhibitors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated substrate of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and culture cells to the desired confluency.
-
Pre-treat the cells with the PKC inhibitor or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specific duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to a loading control (e.g., total protein or a housekeeping gene).
Cell Viability Assay (MTT)
This assay is used to assess the cytotoxic effects of PKC inhibitors on cultured cells.[1]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
PKC inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKC inhibitor or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the points of intervention for this compound and isoform-specific PKC inhibitors.
Caption: General PKC activation pathway and the inhibitory action of this compound.
Caption: PKCβ-mediated signaling and its inhibition by Enzastaurin or Ruboxistaurin.
Caption: PKCθ signaling in T-cell activation and its inhibition by Sotrastaurin.
Conclusion
The choice between this compound and an isoform-specific PKC inhibitor is contingent on the specific research question. This compound serves as an excellent initial tool to determine the general involvement of conventional and novel PKCs in a cellular process. However, for a more nuanced understanding of the roles of individual PKC isoforms and for studies with translational potential, the use of highly selective inhibitors such as Sotrastaurin, Enzastaurin, and Ruboxistaurin is paramount. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Identification of PKC-isoform-specific biological actions using pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A cancer-associated, genome protective programme engaging PKCε - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Go 6983 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase C (PKC) inhibitor, Go 6983, has emerged as a subject of significant interest in oncology research due to its broad-spectrum activity against multiple PKC isoforms. While its standalone efficacy is under investigation, a growing body of preclinical evidence suggests that the true therapeutic potential of this compound may lie in its synergistic effects when combined with other anticancer agents. This guide provides a comparative analysis of this compound's synergistic potential with various therapeutic agents, supported by available experimental data and detailed methodologies.
This compound: A Pan-PKC Inhibitor
This compound is a potent, cell-permeable inhibitor of several PKC isozymes, including conventional (α, β, γ), novel (δ), and atypical (ζ) isoforms.[1] It exerts its effects by competing with ATP for the kinase domain's binding site.[2] The PKC signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and metastasis. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Synergy of this compound with Chemotherapeutic Agents
While direct quantitative data on the synergy of this compound with common chemotherapeutics from dedicated combination index (CI) studies remains to be broadly published, preclinical studies have laid the groundwork for such investigations by demonstrating its ability to modulate key cancer-related pathways.
One notable study in osteosarcoma cells has shown that this compound can counteract the transforming growth factor-β (TGF-β) induced epithelial-to-mesenchymal transition (EMT).[3] Treatment with this compound prevented the downregulation of the epithelial marker E-cadherin and inhibited the induction of mesenchymal markers like N-cadherin and fibronectin.[3] This suggests a potential synergistic interaction with chemotherapeutic agents whose efficacy is often limited by EMT-driven drug resistance.
Table 1: Preclinical Evidence Suggesting Synergistic Potential of this compound
| Combination Partner (Hypothetical) | Cancer Type (Model) | Observed Effect of this compound | Potential Synergistic Outcome |
| Cisplatin | Osteosarcoma | Inhibition of TGF-β induced EMT | Increased sensitivity to cisplatin by preventing mesenchymal transition and associated drug resistance. |
| Paclitaxel | Various Cancers | - | By inhibiting PKC-mediated survival signals, this compound could potentially lower the threshold for paclitaxel-induced apoptosis. |
| Doxorubicin | Various Cancers | - | Inhibition of PKC-dependent pro-survival pathways could enhance doxorubicin-induced cytotoxicity. |
Experimental Protocols
Inhibition of EMT in Osteosarcoma Cells
The following protocol is based on the methodology described in the study by Vlahopoulos et al. (2015).[3]
-
Cell Culture: Human osteosarcoma cell lines (e.g., DAN) are cultured in appropriate media supplemented with fetal bovine serum.
-
TGF-β Induction of EMT: Cells are treated with recombinant human TGF-β to induce epithelial-to-mesenchymal transition.
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations, typically in the nanomolar to low micromolar range, either prior to or concurrently with TGF-β treatment.
-
Western Blot Analysis: Protein lysates are collected and subjected to Western blotting to analyze the expression levels of epithelial markers (E-cadherin) and mesenchymal markers (N-cadherin, Fibronectin).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against E-cadherin and N-cadherin to visualize their cellular localization and expression.
Signaling Pathways and Mechanisms of Synergy
The potential synergistic action of this compound with other therapeutic agents can be attributed to its ability to interfere with key signaling nodes that drive cancer progression and drug resistance.
TGF-β Signaling and EMT
TGF-β is a potent inducer of EMT, a process that confers cancer cells with migratory and invasive properties and is associated with resistance to chemotherapy. The PKC pathway is implicated as a downstream effector of TGF-β signaling in this context. By inhibiting PKC, this compound can disrupt this signaling cascade, thereby preventing the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype.
Caption: this compound inhibits PKC, a key mediator in the TGF-β induced EMT pathway.
Experimental Workflow for Assessing Synergy
A standard workflow to quantitatively assess the synergy between this compound and another therapeutic agent involves the following steps:
Caption: Workflow for determining the synergistic effects of this compound with another agent.
Conclusion and Future Directions
The available preclinical data, particularly the role of this compound in inhibiting EMT, provides a strong rationale for its investigation in combination therapies. While comprehensive studies with quantitative synergy analysis are still needed, the current evidence positions this compound as a promising agent to enhance the efficacy of conventional chemotherapies and potentially overcome mechanisms of drug resistance. Future research should focus on conducting rigorous in vitro and in vivo studies to determine the combination index of this compound with a range of therapeutic agents across different cancer types. Elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the rational design of future clinical trials.
References
A Comparative Guide to the Differential Effects of Go 6983 and Bisindolylmaleimide I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used protein kinase C (PKC) inhibitors, Go 6983 and Bisindolylmaleimide I (also known as GF109203X or Gö 6850). Understanding the nuanced differences in their activity and specificity is crucial for the accurate interpretation of experimental results and for the strategic design of studies targeting PKC-mediated signaling pathways.
Mechanism of Action and Target Specificity
Both this compound and Bisindolylmaleimide I are cell-permeable, ATP-competitive inhibitors of the conventional and novel PKC isoforms.[1][2] They function by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. While structurally similar, a key chemical distinction—a methoxy group on this compound—contributes to differences in their inhibitory profiles.[3]
This compound is recognized as a broad-spectrum PKC inhibitor.[4][5] In contrast, Bisindolylmaleimide I is also a potent inhibitor of conventional and novel PKC isozymes but shows less activity against atypical PKCs.[2][6] A significant differentiating factor is their effect on Protein Kinase C mu (PKCμ, also known as PKD). This compound is a very poor inhibitor of PKCμ, a characteristic that can be exploited experimentally to distinguish PKCμ activity from that of other PKC isoforms.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Bisindolylmaleimide I against a panel of protein kinases, providing a quantitative basis for their comparison.
| Kinase Isoform | This compound IC50 (nM) | Bisindolylmaleimide I IC50 (nM) |
| PKCα | 7[4][8] | 20[6][9] |
| PKCβ / PKCβI | 7[4][8] | 17[6][9] |
| PKCβII | - | 16[6][9] |
| PKCγ | 6[4][8] | 20[6][9] |
| PKCδ | 10[4][8] | - |
| PKCε | - | - |
| PKCζ | 60[4][8] | - |
| PKCμ (PKD) | 20,000[4][10] | - |
| GSK-3β | - | 170-360[1] |
Note: A dash (-) indicates that data was not prominently available in the reviewed sources.
Differential Signaling Pathway Inhibition
The distinct inhibitory profiles of this compound and Bisindolylmaleimide I lead to differential effects on downstream signaling pathways. The following diagram illustrates the primary targets of each inhibitor within the PKC signaling cascade.
Caption: Differential inhibition of PKC signaling pathways.
Off-Target Effects and Considerations
While both compounds are relatively selective for PKC, off-target effects have been reported. Bisindolylmaleimide I is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and can also antagonize the serotonin 5-HT3 receptor.[1][6] The primary "off-target" consideration for this compound is its lack of potency against PKCμ, which can be a useful experimental tool.[7] Researchers should be aware of these off-target activities when interpreting data, as they can lead to confounding results.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of findings. Below is a generalized workflow for assessing the effects of these inhibitors on a specific signaling pathway.
General Experimental Workflow for Kinase Inhibition Assay
Caption: Generalized experimental workflow for inhibitor studies.
Key Experimental Steps:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with the inhibitor at various concentrations. It is common to serum-starve cells prior to treatment to reduce basal kinase activity.
-
Inhibitor Incubation: Cells are pre-incubated with either this compound or Bisindolylmaleimide I for a specified time to allow for cell penetration and target engagement.
-
Stimulation: The signaling pathway of interest is activated using a specific stimulus, such as a phorbol ester (e.g., PDBu) or a growth factor.
-
Cell Lysis and Protein Analysis: Cells are lysed, and the protein concentration is determined. The phosphorylation status of target proteins is then assessed by Western blot analysis using phospho-specific antibodies.
-
Kinase Activity Assay: To directly measure the enzymatic activity of a specific kinase, an in vitro kinase assay can be performed. This typically involves immunoprecipitating the kinase of interest and then incubating it with a known substrate and radiolabeled ATP.
Conclusion
This compound and Bisindolylmaleimide I are valuable tools for dissecting PKC-dependent signaling. However, their distinct inhibitory profiles and potential off-target effects necessitate careful experimental design and interpretation. This compound's broad-spectrum inhibition of most PKC isoforms, with the notable exception of PKCμ, makes it useful for studying the roles of conventional, novel, and atypical PKCs collectively, or for isolating PKCμ activity. Bisindolylmaleimide I, while also a potent inhibitor of conventional and novel PKCs, has a known off-target activity on GSK-3 that must be considered. By understanding these differences, researchers can more effectively utilize these inhibitors to elucidate the complex roles of PKC signaling in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 4. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
Literature review comparing Go 6983 and Sotrastaurin
A Comprehensive Comparison of the PKC Inhibitors Go 6983 and Sotrastaurin for Researchers
This guide provides a detailed, data-driven comparison of two widely used Protein Kinase C (PKC) inhibitors, this compound and Sotrastaurin (also known as AEB071). The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate inhibitor for their experimental needs.
Introduction to this compound and Sotrastaurin
This compound is a broad-spectrum, cell-permeable PKC inhibitor belonging to the bisindolylmaleimide class of compounds.[1] It functions as an ATP-competitive inhibitor and is widely used in preclinical research to investigate the roles of various PKC isoforms in cellular signaling pathways.[2] Its applications have been noted in studies of cardioprotection, where it can attenuate the effects of ischemia/reperfusion injury.[3][4][5]
Sotrastaurin (AEB071) is a potent, selective, and orally-active pan-PKC inhibitor.[6][7] It has been the subject of numerous clinical trials, particularly for its immunosuppressive properties in preventing organ transplant rejection and for its potential as an anti-cancer agent in diseases like uveal melanoma.[7][8][9][10][11] Its mechanism primarily involves the inhibition of T-cell activation.[12][13]
Inhibitory Profile and Selectivity
The primary difference between this compound and Sotrastaurin lies in their potency and selectivity against the various PKC isoforms.
| Inhibitor | Target PKC Isoform | IC50 / Ki (nM) | Notes |
| This compound | PKCα | 7 | IC50[14][15][16] |
| PKCβ | 7 | IC50[14][15][16] | |
| PKCγ | 6 | IC50[14][15][16] | |
| PKCδ | 10 | IC50[14][15][16] | |
| PKCζ | 60 | IC50[14][15][16] | |
| PKCμ (PKD1) | 20,000 | IC50; Notably less effective against PKCμ.[14][17][18] | |
| Sotrastaurin | PKCα | 0.95 | Ki[6][7] |
| PKCβ | 0.64 | Ki[6][7] | |
| PKCδ | 2.1 | Ki[6] | |
| PKCε | 3.2 | Ki[6] | |
| PKCη | 1.8 | Ki[6] | |
| PKCθ | 0.22 | Ki; Shows highest potency against PKCθ.[6][7][19] | |
| PKCζ | - | Inactive against PKCζ.[19] |
Key Observations:
-
Potency: Sotrastaurin generally exhibits higher potency with Ki values in the sub-nanomolar to low nanomolar range, whereas this compound has IC50 values in the low to mid-nanomolar range for most classical and novel PKC isoforms.[6][7][14]
-
Selectivity:
-
This compound is considered a broad-spectrum inhibitor, affecting conventional (α, β, γ), novel (δ), and atypical (ζ) PKC isoforms, although it is significantly less potent against PKCμ (also known as PKD1).[14][17][18]
-
Sotrastaurin is a pan-PKC inhibitor but is notably inactive against the atypical isoform PKCζ.[19] It shows particularly high potency for PKCθ, which is crucial for its effects on T-cell activation.[6][7]
-
-
Off-Target Effects: Both inhibitors can affect other kinases. At a concentration of 500 nM, this compound was found to substantially inhibit 21 other kinases in a large panel screen.[2] Sotrastaurin has been shown to inhibit glycogen synthase kinase 3β (GSK3β) with an IC50 below 1 μM.[6]
Mechanism of Action and Signaling Pathway
Both this compound and Sotrastaurin are ATP-competitive inhibitors, meaning they bind to the ATP-binding site in the catalytic domain of PKC, preventing the phosphorylation of its substrates. This action blocks the downstream signaling cascades that are dependent on PKC activity.
The following diagram illustrates the general activation of conventional and novel PKC isoforms and the point of inhibition by these small molecules.
Caption: General PKC signaling pathway and point of inhibition.
Experimental Protocols
A standard method to determine the inhibitory activity of compounds like this compound and Sotrastaurin is an in vitro kinase assay.
Protocol: In Vitro PKC Kinase Activity Assay
This protocol is a generalized procedure based on common methodologies, such as scintillation proximity assays or filter-binding assays.[19]
Objective: To measure the phosphotransferase activity of a specific PKC isoform in the presence of an inhibitor and determine the IC50 value.
Materials:
-
Recombinant purified PKC isoform
-
Specific peptide substrate for the PKC isoform
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM CaCl₂)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution (non-radioactive)
-
This compound or Sotrastaurin (dissolved in DMSO, with serial dilutions prepared)
-
P81 phosphocellulose paper or other binding matrix
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Sonicate the lipid activator solution immediately before use.
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase assay buffer, lipid activator, and the specific peptide substrate.
-
Add Inhibitor: Add a small volume of the serially diluted inhibitor (this compound or Sotrastaurin) or DMSO (for the control) to the reaction tubes.
-
Add Enzyme: Add the purified PKC isoform to the tubes to initiate a pre-incubation period.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP mix, which includes a known concentration of non-radioactive ATP and a tracer amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free radioactive ATP will not.
-
Washing: Wash the P81 papers multiple times with the phosphoric acid wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PKC activity by 50%.
Experimental Workflow Diagram
Caption: Workflow for an in vitro PKC kinase activity assay.
Summary and Recommendations
The choice between this compound and Sotrastaurin depends heavily on the specific research question and experimental context.
-
Choose this compound for:
-
Broad, non-isoform-specific inhibition of PKC in in vitro or cell-based assays where a well-characterized, general PKC inhibitor is needed.
-
Studies where inhibition of the atypical PKCζ is desired.[14][15][16]
-
Differentiating the activity of PKCμ (PKD1) from other PKC isoforms, due to its low potency against PKCμ.[17][18]
-
-
Choose Sotrastaurin for:
-
High-potency inhibition of conventional and novel PKC isoforms.
-
Experiments focused on T-cell activation and immunosuppression, particularly where targeting PKCθ is important.[7][12]
-
In vivo studies, given its development as an orally bioavailable drug.[6]
-
Studies where sparing the atypical PKCζ isoform is critical.[19]
-
Translational research related to oncology or immunology, leveraging the existing clinical data.[8][10][20]
-
Both compounds are powerful tools for dissecting the complex roles of PKC signaling. Researchers should carefully consider the isoform selectivity, potency, and known off-target effects detailed in this guide to ensure the most accurate and interpretable experimental outcomes.
References
- 1. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Gö 6983: A Fast Acting Protein Kinase C Inhibitor That Attenuates Myoc" by Lindon H. Young, Brian J. Balin PhD et al. [digitalcommons.pcom.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal … [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 15. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Overview of sotrastaurin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Go 6983: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Go 6983 is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe handling and disposal of this compound, a potent pan-protein kinase C (PKC) inhibitor. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) specifies the following to minimize exposure risks:
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.[1]
-
Respiratory Protection: Not typically required where adequate ventilation is available.[1]
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
Accidental spills should be contained and cleaned up by sweeping or shoveling the material into a suitable, closed container for disposal.[1] Avoid generating dust.
Quantitative Data and Physical Properties
For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₄O₃ | [2] |
| Molecular Weight | 442.51 g/mol | [2][3] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | Recommended at -20°C | [4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx) | [1] |
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.
No specific experimental protocols for the in-lab neutralization or deactivation of this compound were identified in the available safety and research literature. Therefore, chemical treatment within the laboratory is not advised.
The recommended disposal workflow is as follows:
-
Collection of Waste:
-
Collect surplus or non-recyclable this compound solid waste in a designated, clearly labeled, and sealed container.
-
Contaminated materials, such as gloves, weighing papers, and pipette tips, should be collected in the same manner as the unused product.[1]
-
Solutions of this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste unless compatible and permitted by your institution's waste management guidelines.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione" or "this compound".
-
Indicate the approximate quantity of the waste.
-
Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area until collection.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
For compounds with a similar chemical structure (pyrrole-2,5-dione), a potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and qualified waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste from the laboratory.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
Essential Safety and Operational Guide for Handling Go 6983
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Go 6983. It includes detailed operational protocols and disposal plans to ensure safe and effective laboratory use.
Personal Protective Equipment and Safety
Proper handling of this compound is critical to ensure laboratory safety. The following table summarizes the necessary personal protective equipment (PPE) and safety precautions.
| Precaution Category | Specific Recommendations | Source |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | [1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [1] |
| Body Protection | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1] |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1] |
| General Hygiene | Avoid contact with skin, eyes and clothing. Wash hands before breaks and immediately after handling the product. | [1] |
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. | [1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. | [1] |
| In Case of Eye Contact | Flush eyes with water as a precaution. | [1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |
Accidental Release Measures
In the event of a spill, avoid dust formation and breathing vapors, mist, or gas.[1] Personal protective equipment should be worn as outlined in the table above.[1] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1] No special environmental precautions are required.[1]
Operational Plan: Western Blot Analysis of PKC Inhibition
This protocol details the use of this compound as a positive control for inhibiting Protein Kinase C (PKC) in a Western blot experiment.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of PKC inhibition by this compound.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7) in appropriate media and conditions.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) for the specified time (e.g., 2 hours) to inhibit PKC activity.[2] Include both a vehicle-treated control (e.g., DMSO) and an untreated control.
-
-
Sample Preparation (Lysis):
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer to the dish.[3]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Agitate the suspension for 30 minutes at 4°C.[3]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[3]
-
Transfer the supernatant (protein sample) to a new tube and discard the pellet.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., a phosphorylated PKC substrate) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathway: Protein Kinase C (PKC) Inhibition
This compound is a broad-spectrum inhibitor of PKC isoforms, including conventional (PKCα, PKCβ, PKCγ), novel (PKCδ), and atypical (PKCζ) isoforms.[2][4] It acts as an ATP-competitive inhibitor. The following diagram illustrates the general PKC signaling pathway and the point of inhibition by this compound.
Caption: General PKC signaling pathway and inhibition by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment.
Unused this compound
-
Solid Waste: Collect unused this compound in a clearly labeled, sealed container.
-
Solutions: If dissolved in a solvent such as DMSO, collect the solution in a labeled, sealed container compatible with the solvent.
Contaminated Materials
-
Consumables: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste from cell culture and Western blotting experiments containing this compound should be collected in a labeled, sealed hazardous waste container.
Disposal Procedure
-
Segregation: Keep this compound waste separate from other chemical waste streams unless they are compatible.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Recommended storage is at -20°C.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[5][6]
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[5] Collect the rinsate as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste.[5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
